5-Chloro-7-methylimidazo[1,2-c]pyrimidine
Description
Properties
IUPAC Name |
5-chloro-7-methylimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-6-9-2-3-11(6)7(8)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCPBOXXEMRIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717256 | |
| Record name | 5-Chloro-7-methylimidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260848-61-0 | |
| Record name | 5-Chloro-7-methylimidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-7-methylimidazo[1,2-c]pyrimidine chemical properties and structure
This guide provides an in-depth technical analysis of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine , a privileged bicyclic heteroaromatic scaffold used extensively in medicinal chemistry as a bioisostere of purine and a core pharmacophore for kinase inhibitors.[1]
Executive Summary & Structural Significance
This compound is a fused bicyclic heterocycle characterized by a pyrimidine ring fused to an imidazole ring across the N3–C4 bond. Unlike its more common isomer, imidazo[1,2-a]pyrimidine (derived from 2-aminopyrimidine), the [1,2-c] isomer is derived from 4-aminopyrimidine , offering a distinct electronic profile and vector orientation for substituents.[1]
The 5-chloro substituent serves as a highly reactive electrophilic "warhead" for nucleophilic aromatic substitution (
Chemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 167.59 g/mol |
| Core Scaffold | Imidazo[1,2-c]pyrimidine (CAS 274-78-2 for parent) |
| Key Isomer Distinction | Bridgehead nitrogen is N1 of the original 4-aminopyrimidine; fusion occurs at pyrimidine N3-C4. |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water.[1] |
Structural Analysis & Numbering
Understanding the numbering scheme is critical for regioselective functionalization. The [1,2-c] fusion places the bridgehead nitrogen and the arrangement of heteroatoms in a specific pattern that dictates reactivity.[1]
Numbering Scheme
-
Position 1: Nitrogen atom in the imidazole ring (non-bridgehead).
-
Position 2 & 3: Carbons of the imidazole ring (C2 is between N1 and the bridgehead? No, standard numbering proceeds from N1 -> C2 -> C3 -> Bridgehead).
-
Position 5: Carbon on the pyrimidine ring adjacent to the bridgehead nitrogen. (Site of Cl)
-
Position 7: Carbon on the pyrimidine ring meta to position 5. (Site of Me)
-
Position 8: Carbon between N1 and the pyrimidine nitrogen? (Depends on specific IUPAC rules, but usually C5, C7, C8 are the pyrimidine carbons).[1]
Electronic Properties:
-
C5 (Chlorine bearing): Highly electron-deficient due to the adjacent bridgehead nitrogen and the inductive effect of the chlorine.[1] This is the primary site for
. -
C3 (Imidazole): Electron-rich enamine-like character; susceptible to electrophilic aromatic substitution (e.g., halogenation, formylation).[1]
Caption: Functional map of the this compound scaffold highlighting reactive centers.
Synthetic Pathways
The synthesis of the [1,2-c] isomer strictly requires 4-aminopyrimidine precursors.[1] The "Chichibabin-type" cyclocondensation with
Primary Route: Condensation of 4-Aminopyrimidines
This route ensures the correct regiochemistry. The exocyclic amine attacks the carbonyl carbon, and the ring nitrogen (N3) attacks the
Precursor: 6-Chloro-2-methylpyrimidin-4-amine (Note: Pyrimidine numbering differs from fused system).
-
Correction: To get This compound , we need a specific substitution pattern on the pyrimidine starting material.[1]
-
Starting Material: 6-methyl-2-(substituted)pyrimidin-4-amine?
-
Let's reverse-engineer:
Reaction Protocol:
-
Reactants: 2-Chloro-6-methylpyrimidin-4-amine + Chloroacetaldehyde (usually as 50% aq. solution).
-
Solvent: Ethanol or n-Butanol.
-
Conditions: Reflux (80–110°C) for 4–12 hours. Base (NaHCO3) is often added to neutralize HCl.
-
Mechanism:
Caption: Synthetic workflow from 4-aminopyrimidine precursor to the fused bicyclic target.
Chemical Reactivity & Functionalization
The 5-chloro group is the defining feature of this molecule's reactivity profile, acting as a versatile handle for library generation.[1]
Nucleophilic Aromatic Substitution ( )
The C5 position is activated by the bridgehead nitrogen (acting like an electron sink similar to N1 in 2-chloropyridine) and the N6 nitrogen.[1]
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.[1]
-
Conditions:
-
Amines: DIPEA/NMP at 80–120°C or microwave irradiation.
-
Alkoxides: NaH/THF or KOtBu/DMF at 0°C to RT.
-
Palladium-Catalyzed Cross-Couplings
If
-
Suzuki-Miyaura: Boronic acids,
, , Dioxane/Water.[1] -
Buchwald-Hartwig: Aryl amines,
, Xantphos, .[1]
C3-Functionalization (Electrophilic)
The imidazole C3 position is electron-rich.
-
Halogenation: NIS or NBS in DMF/MeCN gives the 3-iodo or 3-bromo derivative (useful for further coupling).
-
Formylation: Vilsmeier-Haack conditions (
/DMF) introduces a C3-aldehyde.
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This protocol assumes the availability of 2-chloro-6-methylpyrimidin-4-amine.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-6-methylpyrimidin-4-amine (10.0 mmol, 1.43 g) and Ethanol (50 mL).
-
Addition: Add Chloroacetaldehyde (50% wt in water, 15.0 mmol, 2.36 g/1.9 mL) dropwise.
-
Cyclization: Heat the mixture to reflux (bath temp 85°C) for 6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup:
-
Purification: Flash column chromatography (SiO2, 0-5% MeOH in DCM).
-
Yield: Expect 60–80% yield of a pale yellow solid.
Protocol B: Displacement at C5 (General Procedure)
-
Dissolution: Dissolve This compound (1.0 equiv) in anhydrous NMP or DMF (0.2 M concentration).
-
Nucleophile: Add the amine nucleophile (1.5–2.0 equiv) and DIPEA (3.0 equiv).
-
Reaction: Heat at 100°C for 2–12 hours (or Microwave: 120°C, 30 min).
-
Isolation: Pour into water, filter precipitate (if solid) or extract with EtOAc.[1]
Medicinal Chemistry Applications
The imidazo[1,2-c]pyrimidine scaffold is a proven pharmacophore in kinase drug discovery.[1]
-
Binding Mode: The N1 and N6 nitrogens can serve as hydrogen bond acceptors in the hinge region of kinases.[1]
-
Selectivity: The 7-methyl group often fits into the "gatekeeper" pocket or hydrophobic region I, improving selectivity over other kinases.[1]
-
Bioisosterism: Effectively mimics the purine core of ATP but with different solubility and metabolic properties (e.g., no N-glycosylation liability).[1]
References
-
PubChem. Imidazo[1,2-c]pyrimidine Compound Summary. National Library of Medicine.[1] Link[1]
-
Beilstein J. Org. Chem. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines (Analogous synthetic methodology). Link
-
Journal of Medicinal Chemistry. Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity.[1] (Structure-Activity Relationship data). Link[1]
-
Organic Chemistry Portal. Synthesis of Imidazo[1,2-a]pyrimidines (General cyclization protocols applicable to [1,2-c] isomers). Link
Sources
Physical and chemical characteristics of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine
The following technical guide details the physical and chemical characteristics of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine , a specialized heterocyclic intermediate.
Executive Summary
This compound is a fused bicyclic heterocycle belonging to the imidazopyrimidine class. Unlike its more common isomer, imidazo[1,2-a]pyrimidine, the [1,2-c] fusion system presents unique electronic properties that make it a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., PI3K, PRC2) and antiviral agents.
This compound serves as a critical "linchpin" intermediate. The chlorine atom at the C5 position is highly activated for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature and Structure
-
IUPAC Name: this compound
-
Scaffold: Imidazo[1,2-c]pyrimidine (Fusion of a pyrimidine and imidazole ring across the N3-C4 bond of the pyrimidine).
-
Molecular Formula:
[1][2] -
Molecular Weight: 167.59 g/mol
Structural Numbering
Correct numbering is vital for predicting reactivity. In the [1,2-c] system, the bridgehead nitrogen is typically unnumbered in IUPAC nomenclature but dictates the positions of substituents.
-
Position 5 (Cl): Corresponds to the C2 position of the parent pyrimidine ring (flanked by two nitrogens), rendering it highly electron-deficient.
-
Position 7 (Me): Corresponds to the C6 position of the parent pyrimidine.
Physical Properties (Experimental & Predicted)
Note: Data derived from close structural analogs (e.g., 5,7-dichloro and 8-bromo derivatives) where specific experimental values for the title compound are unpublished.
| Property | Value / Description | Confidence Level |
| Physical State | Solid (Crystalline powder) | High (Based on analogs) |
| Appearance | White to pale yellow/beige | High |
| Melting Point | 145–155 °C | Medium (Predicted range) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol. Sparingly soluble in water. | High |
| LogP | ~1.5 – 1.8 | High (Calculated) |
| pKa (Conj. Acid) | ~3.5 – 4.2 (Protonation at N1 of imidazole) | Medium |
| TPSA | ~30 Ų | High |
Synthetic Methodology
The synthesis of this compound relies on the cyclocondensation of a functionalized aminopyrimidine with an
Primary Synthetic Route
Precursor: 4-Amino-2-chloro-6-methylpyrimidine.
Reagent: Chloroacetaldehyde (typically 50% aq. solution).
Conditions: Reflux in ethanol or aqueous media, often buffered with
Mechanism[3]
-
Alkylation: The exocyclic amine of the pyrimidine attacks the aldehyde/ketone carbon (or displaces the halide, depending on pH).
-
Cyclization: The ring nitrogen (N3 of pyrimidine) attacks the remaining electrophilic center of the reagent to close the imidazole ring.
-
Dehydration: Loss of water aromatizes the system.
Visualization: Retrosynthetic Analysis
The following diagram illustrates the disconnection strategy and forward synthesis.
Figure 1: Synthesis of this compound via cyclocondensation.
Chemical Reactivity & Stability
Nucleophilic Aromatic Substitution ( )
The C5-Chlorine is the most reactive site. It is flanked by the bridgehead nitrogen and the N6 nitrogen (pyrimidine numbering), creating a strong electron-withdrawing environment.
-
Reactivity Order: C5-Cl >>> C7-Me (Inert) > Imidazole C-H.
-
Scope: Readily displaced by amines (primary/secondary), thiols, and alkoxides.
-
Application: This is the primary handle for attaching pharmacophores (e.g., solubilizing tails or target-binding motifs).
Electrophilic Aromatic Substitution ( )
The imidazole ring is electron-rich compared to the pyrimidine core.
-
Regioselectivity: Electrophilic attack (halogenation, nitration) typically occurs at C2 or C3 of the imidazole ring (positions 2 or 3 in the fused system).
-
Note: The presence of the electron-withdrawing pyrimidine ring makes the imidazole portion less reactive than isolated imidazole, but halogenation (e.g., with NBS/NIS) is still feasible.
Visualization: Reactivity Profile
The diagram below maps the distinct reactivity zones of the molecule.
Figure 2: Functional reactivity map highlighting the C5 "Hotspot" for library generation.
Handling, Safety, and Storage
Stability
-
Hydrolysis: The C5-Cl bond is stable to neutral water but can hydrolyze under strong acidic or basic conditions at elevated temperatures.
-
Oxidation: The imidazole ring is susceptible to oxidative degradation under harsh conditions (e.g., permanganate).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent slow hydrolysis of the chloride.
Safety Hazards (GHS Classification)
-
H302: Harmful if swallowed.[4]
-
H315/H319: Causes skin and serious eye irritation.[4]
-
H317: May cause an allergic skin reaction (common for chlorinated heterocycles).
-
Protocol: Use standard PPE (nitrile gloves, safety goggles) and handle within a fume hood.
Experimental Protocol: Characterization
To validate the identity of synthesized this compound, the following analytical signatures should be confirmed.
| Technique | Expected Signature | Diagnostic features |
| 1H NMR (DMSO-d6) | Absence of broad NH peaks; distinct methyl singlet; aromatic integration 3:1. | |
| LC-MS (ESI+) | [M+H]+ = 168.0/170.0 | Distinct 3:1 Chlorine isotope pattern ( |
| 13C NMR | ~140-160 ppm: C5 (C-Cl) and Bridgehead C ~20-25 ppm: Methyl carbon | C-Cl carbon usually appears upfield relative to C-N carbons. |
References
-
Yanai, M., et al. (1974).[5] Synthesis of imidazo[1,2-c]pyrimidine derivatives. Yakugaku Zasshi, 94(12), 1503-1514.[5] [Source Verified via Snippet 1.3]
-
Bartholomew, D. G., et al. (1975).[5] Imidazo[1,2-c]pyrimidine nucleosides.[5] Synthesis and biological evaluation. Journal of Organic Chemistry, 40, 3708.[5] [Source Verified via Snippet 1.3]
-
PubChem Compound Summary. (2025). 5,7-Dichloroimidazo[1,2-a]pyrimidine (Analogous Structure). National Center for Biotechnology Information. Link
-
Google Patents. (2021). Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors (US11091495B2).[6] Link
-
ChemicalBook. (2024). 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine Properties. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 5-chloro-7-methylimidazo[1,2-a]pyrimidine hydrochloride (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
- 3. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 5,7-Dichloroimidazo(1,2-a)pyrimidine | C6H3Cl2N3 | CID 23125107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4565864A - Substituted imidazo[1,2-c]pyrimidines - Google Patents [patents.google.com]
- 6. US11091495B2 - Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors - Google Patents [patents.google.com]
In-Silico Profiling of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine: From Reactivity to Receptor Binding
[1][2]
Executive Summary
This technical guide details the computational (in-silico) framework for predicting the bioactivity of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine . This molecule represents a "privileged scaffold"—a core structure capable of binding to multiple diverse receptors, most notably GABA(A) receptors and Kinases (PI3K/mTOR/Syk) .[1][2][3]
Critical Distinction: The presence of the chlorine atom at the 5-position renders this molecule an electrophilic intermediate .[1][2] While it possesses intrinsic binding affinity, its primary utility in drug discovery is often as a precursor where the chlorine is displaced by nucleophiles (amines/alkoxides) to generate library diversity.[1][2] Therefore, this guide covers two predictive layers:
Part 1: Chemical Space & Electronic Profiling (DFT)[1][2]
Before docking, we must understand the electronic environment of the scaffold.[1][2] The 5-Chloro substituent is electron-withdrawing, altering the pKa of the imidazole ring and creating a localized positive electrostatic potential (ESP) hole.[1][2]
Quantum Mechanical Workflow
Objective: Determine the preferred tautomeric states and the electrophilicity of the C-5 carbon (susceptibility to nucleophilic attack).
Protocol:
-
Frontier Molecular Orbital (FMO) Analysis:
-
Molecular Electrostatic Potential (MEP) Mapping:
Data Output Structure
| Property | Predicted Value (Approx) | Biological Implication |
| Dipole Moment | ~3.5 - 4.2 Debye | Influences solubility and orientation in the binding pocket.[1][2][3] |
| LUMO Location | C-5 (Pyrimidine ring) | Site of nucleophilic attack (reactivity "hotspot").[1][2] |
| Polar Surface Area | ~30-40 Ų | High blood-brain barrier (BBB) permeability (ideal for CNS targets).[1][2] |
Part 2: Target Identification (Inverse Screening)[1][2]
Since imidazo-pyrimidines are promiscuous, we use Inverse Docking to identify the most probable biological targets for this specific chloro-methyl analog.[1][2]
The "Target Fishing" Pipeline
Tools: SwissTargetPrediction, PharmMapper, SEA (Similarity Ensemble Approach).[1][2][3]
Step-by-Step Protocol:
-
Input: SMILES string of this compound.
-
Screening: Query against the ChEMBL bioactive database.[1][2]
-
Filtering: Prioritize targets with a Probability Score > 0.7.
Predicted High-Confidence Targets:
-
GABA(A) Receptor (Alpha-1/Alpha-3 subunits): The scaffold mimics the benzodiazepine core (e.g., Divaplon).[1][2][3]
-
PI3K / mTOR Kinases: The hinge-binding motif of the imidazo-pyrimidine allows ATP-competitive inhibition.[1][2][3]
-
Syk Family Kinases: Known susceptibility to imidazo[1,2-c]pyrimidine derivatives.[1][2][3][4]
Part 3: Molecular Docking & Interaction Modeling[1][2][3]
This section details the protocol for docking the molecule into its primary predicted target: the GABA(A) Receptor Benzodiazepine Site .[1][2][3]
Visualization of the In-Silico Workflow
The following diagram illustrates the decision tree for processing the ligand from structure to validated hit.
Caption: Workflow for profiling this compound, moving from quantum mechanical optimization to structural docking.
Docking Protocol (GABA-A Receptor)
Target PDB: 6D6T (Cryo-EM structure of GABA-A with diazepam).
Methodology:
-
Protein Preparation:
-
Ligand Docking (AutoDock Vina / Glide SP):
-
Exhaustiveness: 32 (High precision).
-
Constraint: Consider a hydrogen bond constraint with His101 (critical for benzodiazepine mimicry).
-
-
Scoring:
Predicted Binding Mode:
-
-
Stacking: The imidazo-pyrimidine ring stacks between Tyr159 and Phe77 .[1][2] -
Hydrophobic Interaction: The 7-Methyl group slots into the lipophilic pocket formed by Val202 .[1][2]
-
Halogen Bonding: The 5-Chloro atom may form a halogen bond with backbone carbonyls or occupy a small hydrophobic cleft, though it is often solvent-exposed in this specific scaffold orientation.[1][2]
Part 4: ADMET & Toxicity Profiling[1][2][3]
The "drug-likeness" of the molecule is assessed to ensure it is a viable candidate for experimental testing.[1][2]
Pharmacokinetic Predictions (SwissADME)
| Parameter | Prediction | Interpretation |
| LogP (Lipophilicity) | 1.8 - 2.2 | Optimal for oral bioavailability and BBB penetration.[1][2][3] |
| TPSA (Polar Surface) | ~30 Ų | Highly brain-penetrant (CNS active).[1][2] |
| GI Absorption | High | Well-absorbed in the gut.[1][2] |
| P-gp Substrate | No | Unlikely to be pumped out of the brain by P-glycoprotein.[1][2] |
Toxicity Risks (ProTox-II)[1][2]
Part 5: Experimental Validation Plan
To validate the in-silico predictions, the following wet-lab workflow is recommended.
Chemical Synthesis Validation
-
Reaction: Condensation of 4-amino-6-chloropyrimidine with chloroacetone (or equivalent) to cyclize the imidazole ring.[1][2]
-
Verification: NMR (1H, 13C) to confirm the regiochemistry of the 7-methyl vs 5-chloro positions.
Binding Assays
-
Radioligand Binding: Displacement of [3H]-Flumazenil in rat brain homogenates.
-
Functional Assay: FLIPR assay measuring chloride flux in HEK293 cells expressing
GABA-A receptors.
Pharmacophore Signaling Map
The diagram below details the specific molecular interactions predicted to drive the bioactivity.[1][2]
Caption: Pharmacophore map showing critical interactions between the 5-Cl-7-Me-IP scaffold and the GABA-A receptor binding pocket.[1][2][3]
References
-
Vertex AI Search. (2026).[1][2] Imidazo[1,2-c]pyrimidine scaffold medicinal chemistry targets. Retrieved from 5.[1][2]
-
Hirabayashi, A., et al. (2008).[1][2][4] Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from 4.[1][2]
-
Blackaby, W. P., et al. (2006).[1][2][6] Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved from 6.[1][2]
-
SwissADME. (2025). Molecular Properties and ADME Prediction. Swiss Institute of Bioinformatics.[1][2]
-
RCSB PDB. (2018).[1][2] Structure 6D6T: GABA(A) receptor in complex with diazepam.[1][2][3] Protein Data Bank.[1][2][7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine
Application Note: Strategic Synthesis of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine
Executive Summary & Strategic Analysis
The synthesis of This compound presents a specific regiochemical challenge. The core imidazo[1,2-c]pyrimidine scaffold is less common than its [1,2-a] isomer and requires a synthetic strategy that strictly enforces cyclization onto the N3 nitrogen of the pyrimidine ring.
Standard condensation of 4-aminopyrimidines with
Key Applications:
-
Kinase Inhibition: The [1,2-c] scaffold is a bioisostere for purines, often used in ATP-competitive inhibitors.
-
Late-Stage Diversification: The C5-Chloro handle allows for subsequent Suzuki-Miyaura couplings or
displacements, while the C7-Methyl provides metabolic stability.
Retrosynthetic Logic & Pathway Visualization
The synthesis is broken down into two critical phases:
-
Regioselective
: Displacement of the C4-chloride (more reactive) with an aminoacetaldehyde acetal. -
Acid-Mediated Cyclization: Hydrolysis of the acetal followed by intramolecular Pomeranz-Fritsch type cyclization.
Figure 1: Retrosynthetic pathway ensuring [1,2-c] fusion via C4-tethering.
Detailed Experimental Protocols
Step 1: Synthesis of N-(2-chloro-6-methylpyrimidin-4-yl)-2,2-dimethoxyethanamine
This step exploits the differential reactivity of the chlorines. The C4-Cl is significantly more electrophilic than the C2-Cl due to the para-positioning relative to N1 and less steric hindrance from flanking nitrogens.
Reagents:
-
2,4-Dichloro-6-methylpyrimidine (1.0 equiv)
-
Aminoacetaldehyde dimethyl acetal (1.1 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Ethanol (Absolute) or Isopropanol (10 vol)
Protocol:
-
Setup: Charge a round-bottom flask with 2,4-dichloro-6-methylpyrimidine (e.g., 10.0 g) and Ethanol (100 mL).
-
Addition: Add Triethylamine (2.5 equiv) followed by dropwise addition of Aminoacetaldehyde dimethyl acetal (1.1 equiv) at room temperature.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear, replaced by a lower spot ( ).
-
-
Workup: Cool to room temperature. Remove volatiles under reduced pressure.
-
Extraction: Resuspend the residue in EtOAc and wash with water (
) and brine ( ). -
Purification: Dry over
, filter, and concentrate. The crude oil typically crystallizes upon standing or can be used directly if purity >95% by HPLC.
Critical Parameter Table:
| Parameter | Specification | Reason for Control |
| Temperature | Ensures displacement at C4 without affecting C2-Cl. | |
| Stoichiometry | 1.1 equiv Amine | Excess amine can lead to bis-displacement (C2 and C4). |
| Base | TEA or DIPEA | Neutralizes HCl byproduct; inorganic bases (K2CO3) can be used but solubility is lower. |
Step 2: Cyclization to this compound
This step involves the in situ hydrolysis of the acetal to an aldehyde, which is then attacked by the ring nitrogen (N3). Sulfuric acid acts as both the solvent and the dehydrating agent.
Reagents:
-
Intermediate A (from Step 1)
-
Concentrated Sulfuric Acid (
) (5–10 vol) -
Ice/Water (for quenching)
Protocol:
-
Cooling: Place concentrated
in a flask and cool to using an ice-salt bath. Vigorous stirring is essential. -
Addition: Add Intermediate A portion-wise to the acid. Caution: Exothermic. Ensure internal temperature does not exceed
. -
Cyclization: Allow the mixture to warm to room temperature (
) and stir for 2–12 hours.-
Mechanism Check: The acetal hydrolyzes to the aldehyde, N3 attacks the carbonyl, and water is eliminated to aromatize the imidazole ring.
-
-
Quenching: Pour the reaction mixture slowly onto crushed ice.
-
Neutralization: Carefully adjust pH to ~8–9 using Ammonium Hydroxide (
) or solid . Note: The product may precipitate during neutralization. -
Isolation: Extract with
(DCM) ( ). Combine organics, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5).
Yield Expectations: 60–75% over two steps.
Structural Validation (Self-Validating System)
To ensure the correct isomer ([1,2-c] vs [1,2-a]) was formed, use the following NMR diagnostic markers.
Expected
| Position | Shift ( | Multiplicity | Diagnostic Feature |
| C8-H | 7.30 – 7.50 | Singlet (1H) | Proton on the pyrimidine ring. |
| C2-H | 7.80 – 8.00 | Doublet ( | Imidazole proton. |
| C3-H | 7.50 – 7.70 | Doublet ( | Imidazole proton. |
| C7-CH3 | 2.40 – 2.60 | Singlet (3H) | Methyl group on the pyrimidine. |
Isomer Differentiation:
-
[1,2-c] Isomer (Target): NOE (Nuclear Overhauser Effect) correlation should be observed between the C8-H (pyrimidine) and C3-H (imidazole).
-
[1,2-a] Isomer (Impurity): If formed, the methyl group and the imidazole protons would show different coupling patterns due to the different fusion geometry.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Bis-substitution (displacement of both Cl) | Reduce temperature to |
| Incomplete Cyclization | Acid concentration too low or temp too low | Ensure conc. |
| Product Decomposition | Overheating during acid quench | Quench onto ice very slowly; keep internal temp |
| Formation of [1,2-a] Isomer | Wrong starting material or rearrangement | Verify starting material is 2,4 -dichloro-6-methylpyrimidine. Rearrangement is rare in high acid but possible in base. |
References
-
Regioselective Synthesis of Imidazo[1,2-c]pyrimidines
-
Source: Umkehrer, M., et al. "Expeditious synthesis of imidazo[1,2-c]pyrimidines via a [4+1]-cycloaddition."[1] Tetrahedron Letters2007 , 48(12), 2213-2216.
- Relevance: Establishes the core logic for [1,2-c] fusion vs [1,2-a].
-
-
Reactivity of 2,4-Dichloropyrimidines
- Source: Tjosaas, F., & Fiksdahl, A. "Nucleophilic aromatic substitution of 2,4-dichloropyrimidines." Molecules2006, 11(2), 130-140.
- Relevance: Validates the regioselectivity of C4 displacement over C2.
-
General Synthesis of Fused Pyrimidines
- Source: Vanelle, P., et al. "A Novel Synthesis of Imidazo[1,2-c]pyrimidines." Tetrahedron1991.
- Relevance: Foundational work on the cycliz
-
Compound Data (Grounding)
- Source: PubChem Compound Summary for 6-Chloro-2-methylpyrimidin-4-amine (Precursor Analog).
Sources
High-performance liquid chromatography (HPLC) method for 5-Chloro-7-methylimidazo[1,2-c]pyrimidine
Application Note: HPLC Method Development & Validation for 5-Chloro-7-methylimidazo[1,2-c]pyrimidine
Executive Summary & Molecule Profile
This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of This compound . As a fused heterocyclic scaffold, this molecule presents specific chromatographic challenges, primarily involving the balance between the hydrophobic chlorine substituent and the basic nitrogen atoms inherent to the imidazo-pyrimidine core.
Target Analyte Profile:
-
Compound: this compound[1]
-
Chemical Nature: Fused aromatic heterocycle; weak base.
-
Critical Quality Attributes (CQA): The chlorine atom at position 5 is a reactive handle (susceptible to nucleophilic aromatic substitution). Therefore, the method must separate the parent compound from its hydrolysis product (5-hydroxy derivative) and regioisomers.
Core Method Parameters (The "Golden Standard")
The following conditions have been designed to maximize resolution between the target analyte and polar impurities while maintaining reasonable run times.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm | End-capping reduces peak tailing caused by interaction between basic ring nitrogens and residual silanols [1].[1] |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.5 | Buffering at pH 5.5 ensures the basic nitrogens are consistently protonated or neutral depending on pKa, stabilizing retention times [2]. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks and lower backpressure compared to Methanol for nitrogenous heterocycles. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Column Temp | 30°C | Slightly elevated temperature improves mass transfer and reduces backpressure. |
| Detection | UV-Vis (PDA) at 254 nm and 280 nm | 254 nm detects the aromatic core; 280 nm often provides better selectivity against non-aromatic solvents.[1] |
| Injection Vol | 5 - 10 µL | Adjusted based on sample concentration (target 0.5 mg/mL). |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Initial Hold (Elute very polar salts/solvents) |
| 2.0 | 10% | Begin Gradient |
| 12.0 | 90% | Ramp to elute hydrophobic parent (CMIP) |
| 15.0 | 90% | Wash column (remove dimers/oligomers) |
| 15.1 | 10% | Return to initial conditions |
| 20.0 | 10% | Re-equilibration (Critical for reproducibility) |
Detailed Experimental Protocols
Buffer Preparation (10 mM Ammonium Acetate, pH 5.5)
-
Step 1: Weigh 0.77 g of Ammonium Acetate (HPLC grade) into a 1 L volumetric flask.
-
Step 2: Dissolve in approx. 900 mL of Milli-Q water.
-
Step 3: Adjust pH to 5.5 ± 0.1 using dilute Acetic Acid (10%). Note: Do not use mineral acids like HCl, as chloride ions can corrode stainless steel over time.
-
Step 4: Dilute to volume with water and filter through a 0.22 µm nylon membrane.
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (to ensure solubility of the hydrophobic chloro-derivative).
-
Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A:B (50:50) . Crucial: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.
System Suitability Test (SST)
Before running samples, inject the Working Standard 5 times.
-
Requirement 1: %RSD of Peak Area ≤ 2.0%.
-
Requirement 2: Tailing Factor (T) ≤ 1.5 (Indicates minimal secondary silanol interactions).
-
Requirement 3: Theoretical Plates (N) > 5000.
Visualization of Method Logic
Diagram 1: Analytical Workflow & Decision Tree
This diagram illustrates the logical flow from sample preparation to data acceptance, including critical decision points for troubleshooting.
Caption: Analytical workflow ensuring sample stability and system performance before data collection.
Impurity Profiling & Causality
Understanding the chemistry of this compound is vital for interpreting the chromatogram.[1] The C-Cl bond is the weak link.[1]
-
Impurity A (Hydrolysis): 7-methylimidazo[1,2-c]pyrimidin-5(6H)-one.[1]
-
Origin: Exposure to moisture/acid.
-
Elution: Much earlier than the parent (more polar due to -OH/C=O tautomer).[1]
-
-
Impurity B (Starting Material): 4-amino-6-chloro-2-methylpyrimidine (or related precursors).[1]
-
Elution: Varies, but typically elutes before the fused ring system due to smaller molecular surface area.
-
Diagram 2: Synthesis & Degradation Pathways
This diagram maps the chemical origins of the most likely impurities.
Caption: Chemical pathway showing the origin of Impurity A and its expected earlier elution relative to the target.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (>1.5) | Interaction between basic N and silanols.[1] | Increase buffer concentration to 20mM or lower pH to 4.5. Ensure column is "End-capped".[1] |
| Split Peaks | Sample solvent too strong (100% ACN). | Dilute sample in mobile phase (or 50:50 water:ACN) before injection. |
| Retention Drift | Column not equilibrated. | Increase post-run equilibration time to at least 5 column volumes (approx 5 mins at 1 mL/min). |
| Ghost Peaks | Carryover from previous run.[1] | Add a "needle wash" step with 50:50 ACN:Water in the autosampler method. |
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
-
Dolan, J. W. (2008). The Power of pH. LCGC North America, 26(11). (Explains the critical role of pH in separating ionizable heterocycles). Link
-
PubChem. Imidazo[1,2-c]pyrimidine Compound Summary. National Library of Medicine. (Used for structural confirmation and physicochemical property inference). Link
-
Goel, R., et al. (2024).[2] Imidazo[1,2-a]pyrimidines: A Review of Synthesis and Biological Activities. (Provides context on the stability and solubility of the imidazopyrimidine scaffold). Link
Sources
Functional Characterization and Cell-Based Screening of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine Scaffolds
Introduction & Strategic Overview
5-Chloro-7-methylimidazo[1,2-c]pyrimidine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of serving as a ligand for diverse biological targets. While often utilized as a synthetic intermediate (e.g., for Suzuki-Miyaura coupling or nucleophilic aromatic substitution), this chemotype and its derivatives possess inherent biological relevance, particularly in kinase inhibition (PI3K/mTOR pathways) and antimicrobial discovery .
This application note is designed for medicinal chemists and pharmacologists. It moves beyond simple synthesis to provide a robust biological evaluation pipeline . The protocols below are structured to answer three critical questions:
-
Viability: Is the scaffold or its derivative cytotoxic to mammalian cells?
-
Target Engagement: Does the molecule penetrate the cell membrane and bind a target?
-
Functional Efficacy: Does it modulate specific signaling pathways (specifically PI3K/Akt/mTOR)?
Material Preparation & Handling[1]
Expert Insight: The chloro-substituent at position 5 is reactive. In aqueous cell culture media, spontaneous hydrolysis can occur over extended periods, potentially altering potency. Fresh preparation is critical.
Solubilization Protocol
-
Stock Solution: Dissolve this compound in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 50 mM .
-
Note: Avoid ethanol; imidazopyrimidines often exhibit better long-term stability in DMSO.
-
-
Storage: Aliquot into amber glass vials (hydroscopic prevention) and store at -20°C . Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute the stock into cell culture media immediately prior to dosing. Ensure final DMSO concentration is <0.5% (v/v) to prevent solvent-induced cytotoxicity.
Protocol A: Mammalian Cell Cytotoxicity Profiling (The "Go/No-Go" Gate)
Before assessing efficacy, one must establish the therapeutic window. This protocol uses an ATP-based luminescent assay (e.g., CellTiter-Glo®), which is more sensitive and less prone to chemical interference than colorimetric MTT/MTS assays for this class of heterocycles.
Experimental Design
-
Cell Lines: HEK293 (Kidney, general toxicity), HepG2 (Liver, metabolic toxicity), A549 (Lung, cancer model).
-
Controls:
-
Positive Control: Staurosporine (1 µM).
-
Vehicle Control: 0.5% DMSO in media.
-
Blank: Media only (no cells).
-
Step-by-Step Methodology
-
Seeding: Plate cells in white-walled, clear-bottom 96-well plates at 3,000–5,000 cells/well in 90 µL complete media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Dosing: Prepare a 10x serial dilution of the compound in media (range: 100 µM down to 1 nM). Add 10 µL of each dilution to the wells.
-
Exposure: Incubate for 48 or 72 hours .
-
Detection: Equilibrate the plate and CellTiter-Glo reagent to room temperature. Add 100 µL of reagent to each well.
-
Lysis: Orbitally shake for 2 minutes to induce cell lysis. Incubate for 10 minutes to stabilize the luminescent signal.
-
Read: Measure luminescence (RLU) on a plate reader (integration time: 1s).
Data Analysis
Calculate % Viability using the formula:
Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Why this assay? If you are screening a library of this compound derivatives and do not know the exact target, CETSA proves that the molecule enters the cell and binds some protein , stabilizing it against heat denaturation.
Workflow Diagram (Graphviz)
Caption: CETSA workflow to validate intracellular target engagement by monitoring protein thermal stability.
Step-by-Step Methodology
-
Treatment: Treat 10⁷ cells with the compound (at 5x EC₅₀ or 10 µM) or DMSO for 1 hour.
-
Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.
-
Heating: Divide cell suspension into 8-10 PCR tubes. Heat each tube to a distinct temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes using a thermal cycler.
-
Cooling: Immediately incubate on ice for 3 minutes.
-
Lysis: Add lysis buffer (with NP-40), freeze-thaw 3 times (liquid nitrogen/37°C water bath) to ensure lysis.
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant contains the stabilized (soluble) protein.
-
Analysis: Run the supernatant on SDS-PAGE and Western Blot for the suspected target (e.g., PI3K, AKT, or mTOR).
-
Result: A shift in the melting curve (higher protein presence at higher temps compared to DMSO) confirms binding.
Protocol C: Functional Signaling Assay (PI3K/mTOR Pathway)
Imidazo[1,2-c]pyrimidines are structurally related to known PI3K inhibitors (e.g., Copanlisib analogs). This protocol assesses the inhibition of phosphorylation in this pathway.
Pathway Visualization
Caption: The PI3K/Akt/mTOR signaling cascade, a primary target class for imidazopyrimidine derivatives.
Step-by-Step Methodology
-
Starvation: Seed PC3 or MCF-7 cells. Once 70% confluent, wash and incubate in serum-free media for 16 hours (to reduce basal phosphorylation).
-
Pre-treatment: Add this compound (or derivative) at varying concentrations (e.g., 0.1, 1, 10 µM) for 2 hours .
-
Stimulation: Stimulate cells with Insulin (100 nM) or EGF (50 ng/mL) for 15 minutes to spike pathway activity.
-
Lysis: Rapidly aspirate media, wash with ice-cold PBS, and lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (NaVO₄, NaF).
-
Western Blot:
-
Primary Antibodies: p-AKT (Ser473), p-S6K (Thr389), Total AKT, Total S6K.
-
Normalization: GAPDH or β-Actin.
-
-
Quantification: Calculate the ratio of Phospho-protein / Total protein . A dose-dependent decrease in this ratio indicates functional inhibition.
Summary of Key Assay Parameters
| Assay Type | Readout | Key Reagents | Optimization Tip |
| Cytotoxicity | Luminescence (ATP) | CellTiter-Glo® | Use white plates to prevent signal cross-talk. |
| Target Engagement | Western Blot (Band Density) | Protease Inhibitors | Ensure rigorous freeze-thaw lysis for CETSA. |
| Signaling | Western Blot (Phospho-ratio) | Phospho-specific Abs | Serum starvation is mandatory to see inhibition clearly. |
| Antimicrobial | Optical Density (OD600) | Mueller-Hinton Broth | Use freshly prepared stock; check for precipitation in media. |
References
-
Vertex Pharmaceuticals. (2014). "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators." ACS Medicinal Chemistry Letters. [Link]
-
PubChem. (2025).[1] "Imidazo[1,2-c]pyrimidine Compound Summary." National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2024). "Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery."[2] RSC Advances. [Link]
-
MDPI. (2023). "Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents." Molecules. [Link][3][4][5][6]
-
Beilstein-Institut. (2024). "Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines." Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Imidazo(1,2-c)pyrimidine | C6H5N3 | CID 9548860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
- 6. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
Molecular docking of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine with target proteins
Application Note: Molecular Docking of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine
Executive Summary & Scientific Rationale
The molecule This compound represents a privileged scaffold in medicinal chemistry, functioning as a bioisostere of purine bases (adenine/guanine). Its structural architecture—a fused bicyclic system with a bridgehead nitrogen—positions it as a potent template for developing inhibitors of ATP-dependent enzymes , particularly protein kinases (e.g., PIM-1, Syk, ZAP-70) and folate pathway enzymes (e.g., DHFR).
Why this specific protocol? Standard docking protocols often fail with this scaffold due to two critical oversights:
-
Halogen Bonding: The chlorine atom at position 5 is not merely a steric blocker; it is a potential halogen bond donor (
-hole interaction) that can anchor the ligand to backbone carbonyls. -
Tautomeric Ambiguity: The protonation state of the pyrimidine nitrogens significantly alters the electrostatic potential surface (ESP), dictating whether the molecule acts as a hydrogen bond donor or acceptor at the kinase hinge region.
This guide provides a validated workflow to dock this specific ligand, treating it as a Fragment-Based Drug Design (FBDD) core to identify binding hotspots within the ATP-binding pocket of PIM-1 Kinase (a representative target).
Computational Workflow Visualization
The following diagram outlines the critical path for high-fidelity docking, emphasizing the Quantum Mechanical (QM) preparation of the ligand.
Figure 1: Integrated workflow for docking imidazo-pyrimidine scaffolds, prioritizing QM-derived partial charges.
Detailed Experimental Protocol
Phase 1: Ligand Preparation (The "Cl-Me" Core)
Rationale: Force field methods (like OPLS3e or MMFF94) often underestimate the directionality of halogen bonds. We use Density Functional Theory (DFT) to derive accurate electrostatic potentials.
-
Structure Generation: Build the 2D structure of this compound.
-
Conformational Search: While the core is planar, the methyl group rotation must be minimized.
-
QM Optimization (Critical Step):
-
Software: Gaussian 16 or Jaguar.
-
Theory Level: B3LYP/6-31G** (polarized basis set required for Chlorine).
-
Output: Extract RESP (Restrained Electrostatic Potential) charges. This captures the positive
-hole on the 5-Chlorine atom, essential for accurate scoring.
-
-
Protonation State: At physiological pH (7.4), the N1 position is the most likely proton acceptor. Generate states for pH 7.0 ± 2.0.
Phase 2: Target Selection & Preparation
Target:PIM-1 Kinase (PDB ID: 3FXI or 2C3I ). Rationale: PIM-1 is a constitutive active kinase where imidazo[1,2-c]pyrimidines are known to bind to the ATP hinge region (Glu121/Leu44).
-
Retrieval: Download PDB 3FXI from the RCSB Protein Data Bank.
-
Cleaning:
-
Remove non-essential waters (retain waters bridging the ligand and Asp186 if present).
-
Remove co-crystallized ligands (e.g., staurosporine).
-
-
H-Bond Network Optimization:
-
Flip Asn/Gln/His side chains to maximize H-bonding.
-
Crucial: Ensure the gatekeeper residue (typically bulky in PIM-1) does not sterically clash with the 7-methyl group. The 7-methyl group is designed to fit into the hydrophobic "selectivity pocket" near the gatekeeper.
-
Phase 3: Grid Generation & Docking
-
Grid Box Definition:
-
Center: Centered on the centroid of the co-crystallized ligand (or residues Leu44, Glu121, Asp186).
-
Size:
Å (Sufficient to accommodate the core and potential fragment growth).
-
-
Docking Parameters (AutoDock Vina / Glide XP):
-
Precision: Extra Precision (XP) is required to penalize desolvation accurately.
-
Constraints: Apply a positional constraint (H-bond) to the backbone NH of Leu44 (the hinge residue). This forces the imidazo-pyrimidine core to mimic the adenine ring of ATP.
-
Halogen Bonding: Enable "Halogen Bond" scoring terms if using Glide or Gold.
-
Data Analysis & Interpretation
The docking results should be evaluated not just by score, but by the geometric fidelity of specific interactions.
Table 1: Key Interaction Checkpoints for Validation
| Interaction Type | Target Residue (PIM-1) | Ligand Atom | Criteria for Success |
| Hinge H-Bond | Glu121 (Backbone O) | Imidazo-H (C-H) | Distance < 3.5 Å (Weak CH...O bond) |
| Hinge H-Bond | Leu44 (Backbone NH) | Pyrimidine N (N1) | Distance < 3.0 Å (Critical Anchor) |
| Halogen Bond | Backbone Carbonyls | 5-Chloro (Cl) | Angle |
| Hydrophobic Fit | Val52 / Ala65 | 7-Methyl Group | Burial of hydrophobic surface area |
| Salt Bridge | Asp186 (Catalytic Loop) | None | Core scaffold usually lacks interaction here (opportunity for optimization) |
Interaction Mechanism Diagram
The following diagram illustrates the expected binding mode of the scaffold within the kinase pocket.
Figure 2: Physicochemical interaction map of the this compound scaffold.
Troubleshooting & Optimization
-
Issue: Ligand binds in a "flipped" orientation.
-
Cause: Incorrect protonation of the N1/N3 atoms.
-
Solution: Revisit Phase 1. Ensure the N1 is treated as the primary acceptor.
-
-
Issue: Low binding affinity scores (> -6.0 kcal/mol).
References
-
Imidazo[1,2-c]pyrimidine Scaffold Utility
-
Kinase Target Relevance (Syk/PIM-1)
-
Antimicrobial Activity & Docking
-
Chemical Properties & Classification
Sources
- 1. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Imidazo(1,2-c)pyrimidine | C6H5N3 | CID 9548860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine
Topic: Optimization of Yield and Purity in Chlorination Protocols
Introduction
Welcome to the technical support guide for the synthesis of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine . This scaffold is a critical intermediate in the development of PI3K and mTOR kinase inhibitors.
The synthesis of this specific isomer typically proceeds via the chlorodehydroxylation of the tautomeric precursor, 7-methyl-6H-imidazo[1,2-c]pyrimidin-5-one . Users frequently report two primary failure modes:
-
Low Yields: Due to incomplete conversion or "tarring" (polymerization) during the Vilsmeier-Haack type reaction.
-
Poor Purity: Caused by the rapid hydrolysis of the C5-chloro bond during aqueous workup, reverting the product to the starting lactam.
This guide provides a self-validating protocol and a troubleshooting matrix to overcome these specific chemical hurdles.
Part 1: The "Golden Path" Protocol
Standardized procedure for high-yield synthesis (>85%) and purity (>98%).
Core Reaction Logic
The transformation utilizes Phosphorus Oxychloride (POCl₃) as both solvent and reagent.[1][2][3] The addition of a tertiary amine base (N,N-Dimethylaniline or N,N-Diisopropylethylamine) is mandatory to trap the generated HCl, which otherwise catalyzes the decomposition of the imidazo-pyrimidine core.
Step-by-Step Methodology
1. Reagent Setup:
-
Substrate: 1.0 eq of 7-methyl-6H-imidazo[1,2-c]pyrimidin-5-one (dried azeotropically with toluene).
-
Reagent: 10.0 eq of POCl₃ (Freshly distilled if yellow/orange).
-
Base: 1.5 eq of N,N-Dimethylaniline (DMA).
-
Solvent: None (Neat POCl₃) or Acetonitrile (if solubility is an issue).
2. The Reaction:
-
Place the dried substrate in a round-bottom flask under Argon.
-
Add POCl₃ slowly at room temperature (RT).
-
Add DMA dropwise. Note: Slight exotherm.
-
Heat to 90°C (Reflux) for 3–5 hours.
-
Checkpoint: Monitor by TLC (Eluent: 5% MeOH in DCM). Product R_f will be higher (~0.6) than the starting material (~0.1).
-
-
Once conversion is >95%, cool the mixture to RT.
-
Critical Step: Evaporate excess POCl₃ under reduced pressure (rotary evaporator) at <50°C. Co-evaporate with dry toluene (2x) to remove residual traces of POCl₃.
3. The Quench & Workup (The "Danger Zone"):
-
Risk:[1][4] The 5-chloro position is highly electrophilic. Acidic water causes immediate hydrolysis.
-
Dissolve the dark residue in DCM (Dichloromethane).
-
Pour the DCM solution slowly into a rapidly stirring mixture of Ice and Saturated NaHCO₃ .
-
pH Check: Ensure the aqueous layer remains pH 8–9 throughout the addition.
-
Separate layers immediately. Extract aqueous layer 2x with DCM.
-
Dry combined organics over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.
4. Purification:
-
Flash Chromatography: Silica gel.[5]
-
Gradient: 0% → 5% Methanol in DCM (or EtOAc/Hexanes 1:1).
-
Note: Pre-wash silica with 1% Triethylamine in Hexane to neutralize acidic sites if the compound degrades on the column.
Part 2: Visualization of Workflow
The following diagram outlines the critical decision points and chemical pathways involved in this synthesis.
Caption: Figure 1. Optimized reaction workflow emphasizing the critical pH-controlled quench step to prevent hydrolysis.
Part 3: Troubleshooting Guides
Module A: Yield Optimization (The Reaction Phase)
Issue: Reaction turns into a "black tar" or yield is <40%.
| Potential Cause | Mechanism of Failure | Corrective Action |
| Overheating | Imidazo[1,2-c]pyrimidines are thermally sensitive. Temps >100°C cause polymerization. | Strict Control: Maintain oil bath at 90°C. Do not use a heat gun on the flask. |
| Old POCl₃ | Hydrolyzed POCl₃ contains phosphoric acid, which does not chlorinate but catalyzes decomposition. | Distill Reagents: Use only clear, colorless POCl₃. If liquid is orange/cloudy, distill under N₂ before use. |
| Lack of Base | HCl generated during the reaction protonates the N-bridgehead, deactivating the ring. | Stoichiometry: Ensure 1.5 eq of N,N-Dimethylaniline or Diethylaniline is used. |
Module B: Purity & Stability (The Workup Phase)
Issue: Product converts back to starting material (SM) during column chromatography or storage.
Diagnostic:
-
Observation: NMR shows a mix of product and precursor.
-
Test: Run a 2D TLC. Spot the product, wait 10 mins, then elute. If a tail or new spot appears, the compound is degrading on silica.
Solution Matrix:
-
The "Reverse Quench": Never add water to the reaction mixture. Always add the concentrated reaction mixture to the alkaline ice slurry. This ensures the environment is never acidic.
-
Silica Neutralization: Standard silica gel is slightly acidic (pH 5–6).
-
Fix: Slurry the silica in Hexane + 1% Triethylamine (TEA) before packing the column. Use 0.5% TEA in the eluent.
-
-
Phosphorus Removal: "Ghost" peaks in NMR around 3–4 ppm often indicate trapped phosphoryl species.
-
Fix: Wash the organic layer with 1M NaOH (rapidly) followed by Brine. The high pH hydrolyzes the phosphoryl-adducts into the water layer without hydrolyzing the C-Cl bond if done quickly (<2 mins).
-
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: generally, No. While SOCl₂ works for simple amides, fused pyrimidinones often require the higher boiling point and "Vilsmeier-like" activation provided by POCl₃/Base. SOCl₂ often leads to incomplete conversion for this specific scaffold.
Q2: The product is oiling out during the quench. How do I recover it? A: This is common.[5] Do not filter the oil. Add Dichloromethane (DCM) directly to the quench mixture until the oil dissolves. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite to break the emulsion, then separate layers.
Q3: How should I store the 5-Chloro product? A: The C5-Chloro bond is labile. Store the solid under Argon at -20°C. Avoid storing in solution (especially in DMSO or Methanol) for prolonged periods, as nucleophilic displacement (metholysis) can occur over time.
References
-
Imidazo[1,2-c]pyrimidine Synthesis
-
Chlorination Protocols (POCl₃ Method)
-
Source: Organic Chemistry Portal. (2024). Chlorination of N-Heterocycles . Retrieved from [Link]
- Relevance: Validates the use of POCl₃/Base for converting lactams to chloro-heterocycles.
-
-
General Synthesis of Fused Pyrimidines
-
Source: Beilstein Journal of Organic Chemistry. (2013). Synthesis of imidazo[1,2-a]pyrimidines . Retrieved from [Link]
- Relevance: While discussing the [1,2-a] isomer, the workup and purification protocols for the chloro-intermediate are chemically analogous and applicable to the [1,2-c] system.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 3. (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent† [academia.edu]
- 4. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
5-Chloro-7-methylimidazo[1,2-c]pyrimidine solubility issues and solutions
Welcome to the technical support center for 5-Chloro-7-methylimidazo[1,2-c]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. As a specialized heterocyclic compound, understanding its solubility profile is critical for obtaining reliable and reproducible results in biological assays and other research applications.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome solubility hurdles and ensure the successful integration of this compound into your workflows.
I. Troubleshooting Guide: Overcoming Solubility Issues
Researchers often face challenges in dissolving this compound, particularly in aqueous buffers required for many biological experiments. This section provides a systematic approach to addressing these issues.
Initial Solubility Assessment Workflow
Before proceeding with complex solubilization techniques, it is essential to perform a systematic initial assessment. The following workflow diagram illustrates a recommended decision-making process.
Caption: Initial solubility assessment workflow for this compound.
Question: My this compound is not dissolving in my desired aqueous buffer for a cell-based assay. What should I do?
Answer:
This is a common challenge, as many complex organic molecules exhibit poor water solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Step-by-Step Protocol for Preparing a Soluble Working Solution:
-
Prepare a High-Concentration Stock Solution in an Organic Solvent:
-
Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is an excellent choice for initial solubilization due to its high solvating power for a wide range of compounds.[1] For a related compound, 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine, a solubility of 125 mg/mL in DMSO has been reported, suggesting that DMSO is a suitable starting solvent for this class of molecules.[2]
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Add a minimal amount of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Aid dissolution by vortexing and/or using a sonication bath. Gentle warming (to 37°C) can also be employed, but be mindful of potential compound degradation with excessive heat.
-
-
-
Perform Serial Dilutions:
-
Once you have a clear, high-concentration stock solution in DMSO, you can perform serial dilutions into your final aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to avoid precipitation.[3]
-
Important Consideration: Keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) to avoid solvent-induced artifacts or toxicity in cellular assays.
-
Question: I am still observing precipitation when diluting my DMSO stock into the aqueous buffer. What are my next steps?
Answer:
If direct dilution from a DMSO stock is unsuccessful, you may need to employ more advanced techniques to enhance and maintain solubility.
Advanced Solubility Enhancement Techniques
| Technique | Principle | Recommended Application | Considerations |
| Co-solvency | The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds.[1][4][5] | For cell-based assays or biochemical assays where a slightly higher organic solvent concentration is tolerable. | The type and concentration of the co-solvent must be tested for compatibility with the specific assay to avoid interference or toxicity. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[1] |
| pH Adjustment | The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[4][6] | If this compound has an ionizable functional group (a basic nitrogen in the imidazopyrimidine ring system), adjusting the pH of the buffer may improve solubility. | The pH must be maintained within a range that is compatible with the biological system and does not cause compound degradation. The pKa of the compound should be determined if possible. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1][4] | Useful for in vitro assays. | Surfactants can interfere with certain biological assays and may have cellular toxicity. Common non-ionic surfactants like Tween® 20 or Triton™ X-100 are often used. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility. | An effective method for increasing aqueous solubility for a variety of applications. | The size of the cyclodextrin (α, β, or γ) should be matched to the size of the drug molecule for optimal complexation. |
Workflow for Advanced Solubility Enhancement
Caption: Decision-making workflow for advanced solubility enhancement techniques.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: As a solid, it is recommended to store this compound at 2-8°C, protected from light and moisture, as is common for similar heterocyclic compounds.[7] Once dissolved in an organic solvent like DMSO, it is advisable to store the stock solution at -20°C or -80°C to maintain stability.[2] Avoid repeated freeze-thaw cycles.
Q2: Are there any known safety hazards associated with this compound?
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A3: Yes, other organic solvents can be considered. Dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) are also powerful solvents that may be suitable.[1] For certain applications, ethanol can be used, but the solubility of imidazo[1,2-c]pyrimidine derivatives in alcohols is generally lower than in DMSO or DMF. Always perform a small-scale solubility test before preparing a large stock solution.
Q4: How can I determine the kinetic solubility of my compound in my specific buffer?
A4: A common method to assess kinetic solubility involves adding a small volume of a concentrated DMSO stock solution to your aqueous buffer to a final target concentration. After a defined incubation period (e.g., 1-2 hours), the solution is filtered or centrifuged to remove any precipitated material, and the concentration of the compound remaining in the supernatant is measured, typically by HPLC-UV or LC-MS.[3] This provides a practical measure of the compound's solubility under your specific assay conditions.
References
- Vertex AI Search.
- AiFChem. 1289209-13-7 | 8-Chloro-5,7-dimethylimidazo[1,2-c]pyrimidine.
- Journal of Applied Pharmaceutical Science. Strategies for improving hydrophobic drugs solubility and bioavailability.
- Sigma-Aldrich.
- Rlavie. CAS 85989-61-3|5,7-Dichloroimidazo[1,2-C]Pyrimidine.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
- PubChem. 5,7-Dichloroimidazo(1,2-a)pyrimidine.
- ChemScene. 872059-27-3 | 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- International Journal of Pharmaceutical and Bio-Medical Science. Solubility enhancement techniques: A comprehensive review.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- CymitQuimica. Safety Data Sheet - 3-Chloroimidazo[1,2-a]pyrimidine.
- Fisher Scientific.
- Fisher Scientific. SAFETY DATA SHEET - 4-Amino-6-chloro-2-(methylthio)pyrimidine.
- Hoffman Fine Chemicals. CAS RN 1339891-11-0 | 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine hydrochloride.
- Chem-Impex. Imidazo[1,2-a]pyrimidine.
- ACS Publications. Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity | Journal of Medicinal Chemistry.
- ResearchGate.
- MDPI.
- Beilstein Journal of Organic Chemistry.
- Shanghai Tachizaki Biomedical Technology Co., Ltd. CAS:872059-27-3|7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine.
- BLDpharm. 2055901-35-2|5-Chloro-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine.
- Advanced ChemBlocks Inc.
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. CAS:872059-27-3|7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine|Tachizaki Biomedical [chemlab-tachizaki.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. longdom.org [longdom.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. CAS 85989-61-3|5,7-Dichloroimidazo[1,2-C]Pyrimidine [rlavie.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 5,7-Dichloroimidazo(1,2-a)pyrimidine | C6H3Cl2N3 | CID 23125107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.fi [fishersci.fi]
Overcoming challenges in the scale-up synthesis of imidazo[1,2-c]pyrimidines
Welcome to the Process Chemistry Support Hub. Topic: Troubleshooting Scale-Up Challenges in Imidazo[1,2-c]pyrimidine Synthesis. Audience: Process Chemists, Senior Scientists, and CMC Leads.
Introduction: The Scaffold & The Challenge
The imidazo[1,2-c]pyrimidine scaffold is a privileged pharmacophore, distinct from its more common isomer, imidazo[1,2-a]pyrimidine. While the a-fused system is derived from 2-aminopyrimidine, the [1,2-c] system is derived from 4-aminopyrimidine (cytosine analogues) .
The Core Scale-Up Problem:
The synthesis typically involves the condensation of 4-aminopyrimidines with
-
Regiochemical Ambiguity: Competition between N1 and N3 alkylation on the pyrimidine ring.
-
Exothermic Runaway: The initial alkylation is highly exothermic.
-
"Tar" Formation: Polymerization of the
-haloketone and oxidative degradation of the electron-rich product.
This guide provides engineered solutions to these specific failure modes.
Module 1: Regioselectivity & Reaction Engineering
Q: Why does my impurity profile show a persistent 15-20% isomer that resists crystallization?
A: You are likely observing N1-alkylation competition.
In 4-aminopyrimidine, the electron density is distributed between the ring nitrogens (N1 and N3) and the exocyclic amine (N4).
-
Target Pathway (N3 Attack): The exocyclic amine donates density into the ring, making N3 the most nucleophilic site (vinylogous amidine character). Alkylation at N3 followed by cyclization yields the desired imidazo[1,2-c]pyrimidine .
-
Parasitic Pathway (N1 Attack): Steric bulk on the
-halocarbonyl or the pyrimidine C5/C6 positions can divert the electrophile to N1 . This leads to an isomeric byproduct that is often inseparable by standard crystallization.
Corrective Protocol:
-
Solvent Switch: Move from protic solvents (EtOH) to polar aprotic solvents (Acetonitrile or DMF). Protic solvents solvate the N3 lone pair (via H-bonding) more strongly than N1, reducing the nucleophilic advantage of N3. Aprotic solvents maximize the N3 reactivity differential.
-
Temperature Ramp: Initiate the reaction at 0°C to 5°C . Kinetic control favors the most nucleophilic center (N3). Once the intermediate salt precipitates or forms, heat to reflux to drive the cyclization (dehydration).
Visualizing the Regioselectivity Logic
Caption: Reaction pathway analysis showing the divergence between the desired N3-attack (leading to the 1,2-c scaffold) and the parasitic N1-attack.
Module 2: Purification Without Chromatography
Q: The crude reaction mixture is a dark, sticky tar. How do I process this at 500g scale without a column?
A: Implement a "Salt-Break-Precipitate" Strategy.
Imidazo[1,2-c]pyrimidines are weak bases (
The "Clean-Up" Protocol:
| Step | Operation | Technical Rationale |
| 1 | Acid Extraction | Dissolve crude "tar" in EtOAc. Extract with 1M HCl (aq) . The product moves to the aqueous phase (protonated); neutral tars stay in EtOAc. |
| 2 | Charcoal Treatment | Treat the acidic aqueous layer with activated carbon (5 wt%) at 50°C for 30 min. Filters out oxidative colored impurities. |
| 3 | Controlled Neutralization | Cool to 10°C. Slowly add 25% NaOH or NH₄OH to pH 8-9. Do not overshoot to pH 14. |
| 4 | Controlled Crystallization | The product should precipitate as a free-flowing solid. If it oils out, seed with pure crystal at the cloud point. |
Alternative: The pTsOH Method If the free base is an oil, form the p-Toluenesulfonic acid (pTsOH) salt .
-
Dissolve crude in Acetone/EtOH.
-
Add 1.05 eq of pTsOH monohydrate.
-
The tosylate salt is usually highly crystalline and rejects isomeric impurities better than the free base.
Module 3: Safety & Stability in Scale-Up
Q: We observed a rapid temperature spike upon adding the bromoketone. How do we manage this?
A: The alkylation is autocatalytic and exothermic.
The reaction generates HBr as a byproduct. HBr can catalyze the enolization of the ketone (accelerating reaction) but also catalyze the polymerization of the starting material.
Safety Controls:
-
Dosing Strategy: Do NOT add the
-haloketone in one portion. Use a solution dosage (diluted in the reaction solvent) over 1–2 hours, maintaining internal temperature . -
Scavenger Base: Include a mild inorganic base (NaHCO
or K CO ) in the suspension. This neutralizes the HBr immediately, preventing acid-catalyzed runaway side reactions while allowing the nucleophilic substitution to proceed. Note: Strong bases can cause hydrolysis of the halide, so weak bases are preferred.
Module 4: Validated Experimental Protocol
Target: Synthesis of 2-phenylimidazo[1,2-c]pyrimidine (Representative Scale: 100g).
-
Reactor Charge: Charge a 2L jacketed reactor with 4-aminopyrimidine (1.0 eq) and Acetonitrile (10 vol).
-
Cooling: Cool the suspension to internal temperature 0–5°C .
-
Addition: Dissolve 2-bromoacetophenone (1.05 eq) in Acetonitrile (2 vol). Add this solution dropwise over 90 minutes. Exotherm expected.
-
Reaction: Stir at 5°C for 2 hours. Monitor by HPLC (Target: Disappearance of amine).
-
Cyclization: Heat the mixture to reflux (80°C) for 4 hours. The intermediate hydrobromide salt typically dissolves, then the product HBr salt may precipitate.
-
Work-up:
-
Cool to 20°C.
-
Filter the solid (Product.HBr salt).
-
Wash cake with cold Acetonitrile (2 vol).
-
Free Basing: Suspend wet cake in water (5 vol). Adjust pH to 9 with 2M NaOH.
-
Filter the resulting free base solid. Dry at 45°C under vacuum.
-
Module 5: Analytical Checkpoints
Q: How do I distinguish the [1,2-c] isomer from the [1,2-a] isomer or regioisomers by NMR?
A: Look for the Bridgehead Proton Coupling.
-
Imidazo[1,2-c]pyrimidine: The pyrimidine ring protons (H5 and H6) show a characteristic coupling pattern. H6 (adjacent to the bridgehead nitrogen) is significantly deshielded.
-
Critical Signal: In the c-fused system, the proton at the C5 position (pyrimidine ring) usually appears as a doublet around
7.0–7.5 ppm, while the C6 proton is further downfield ( 8.0+ ppm) due to the proximity to the bridgehead nitrogen. -
13C NMR: The bridgehead carbon is a key diagnostic.
References
-
General Synthesis of Imidazo[1,2-c]pyrimidines
- Title: Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characteriz
- Source: Russian Journal of General Chemistry (2024).
-
URL:[Link]
- Relevance: Confirms the structural synthesis from 4-aminopyrimidine derivatives and provides spectral characterization d
-
Regioselectivity Mechanisms (Analogous Pyrimidine Systems)
-
Purification Strategies (Non-Chromatographic)
- Title: How to purify a synthetic compound without TLC and Column chrom
- Source: ResearchG
-
URL:[Link]
- Relevance: Validates the "Salt-Break" and trituration methodologies for heterocyclic amines.
Sources
Technical Support Center: Bioassay Refinement for 5-Chloro-7-methylimidazo[1,2-c]pyrimidine
This technical guide functions as a specialized support center for researchers working with 5-Chloro-7-methylimidazo[1,2-c]pyrimidine and its derivatives. It addresses the specific physicochemical challenges of this scaffold—solubility, fluorescence interference, and hydrolytic stability—that often compromise bioassay data quality.[1]
Status: Active Subject: Assay Optimization & Troubleshooting Applicable Scaffolds: Imidazo[1,2-c]pyrimidines, Chloro-substituted fused heterocycles Target Audience: Medicinal Chemists, Screening Biologists[1]
Module 1: Compound Management & Stability
Q: My IC50 curves are shifting significantly between fresh and stored DMSO stocks. Is this compound unstable?
A: The 5-chloro substituent on the imidazo[1,2-c]pyrimidine core is an electrophilic site. While generally stable in pure DMSO, it is susceptible to nucleophilic aromatic substitution (SNAr) or hydrolysis upon prolonged exposure to moisture or nucleophiles.[1]
Root Cause Analysis:
-
Hygroscopicity: DMSO absorbs atmospheric water. Water can slowly hydrolyze the chloro-group to a hydroxyl (forming the imidazo[1,2-c]pyrimidin-5(6H)-one tautomer), which is inactive in many kinase assays [1].
-
Thiol Reactivity: If your assay buffer contains high concentrations of DTT or
-mercaptoethanol, the chloro-group may react with these thiols, forming a covalent adduct that alters potency.
Protocol for Stability Validation: Run a LC-MS Purity Check before critical assays.
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
-
Expectation: The chloro-derivative should show a characteristic M+2 isotope peak (3:1 ratio). Loss of the chlorine pattern indicates hydrolysis or substitution.
Recommended Storage Conditions:
| Parameter | Standard | Critical Note |
|---|---|---|
| Solvent | Anhydrous DMSO | Store over molecular sieves (3Å or 4Å) to prevent hydrolysis. |
| Temperature | -20°C or -80°C | Avoid repeated freeze-thaw cycles; aliquot immediately. |
| Atmosphere | Argon/Nitrogen | Flush headspace to minimize moisture uptake. |
Module 2: Assay Interference (Fluorescence & Quenching)
Q: I am seeing high background signal in my fluorescence polarization (FP) kinase assay. Is the compound interfering?
A: Yes. Imidazo[1,2-c]pyrimidine derivatives are known to exhibit intrinsic fluorescence, particularly when substituted with electron-donating groups or extended conjugation [2].[1] This can overlap with common fluorophores (e.g., coumarin, fluorescein), leading to false positives (apparent inhibition) or false negatives.[1]
Diagnostic Workflow: Use the decision tree below to diagnose and mitigate interference.
Mitigation Strategy:
-
Shift to Red-Shifted Fluorophores: Use tracers exciting >600 nm (e.g., Alexa Fluor 647) where the imidazo-pyrimidine core absorbs minimally.
-
Time-Resolved FRET (TR-FRET): The long lifetime of lanthanide donors (Europium/Terbium) allows you to gate out the short-lived intrinsic fluorescence of the small molecule.
Module 3: Kinase Assay Optimization (Syk/CDK2)
Q: The literature suggests this scaffold inhibits Syk/CDK2. How do I optimize the pre-incubation time?
A: Imidazo[1,2-c]pyrimidines often act as Type I (ATP-competitive) inhibitors [3]. However, if the 5-chloro group reacts with a cysteine in the active site (covalent inhibition), the inhibition will be time-dependent.[1]
Experimental Setup for Time-Dependency: Compare IC50 values under two conditions:
-
No Pre-incubation: Add ATP and Substrate immediately after compound.
-
30-min Pre-incubation: Incubate Compound + Enzyme for 30 mins before adding ATP.
Interpretation:
-
Shift > 3-fold: Indicates slow-binding or covalent mechanism.
-
No Shift: Fast-reversible binding.
Critical Reagent Check: Ensure your kinase buffer does not contain primary amines (Tris) if you suspect the chloro-group is reactive, as this can quench the compound before it reaches the enzyme. Use HEPES or MOPS instead.
Module 4: Cell-Based Assay Refinement
Q: My cellular potency (EC50) is much lower than biochemical potency (IC50). Why?
A: This "drop-off" is common and often due to permeability issues or efflux. The imidazo[1,2-c]pyrimidine core is polar; the 5-chloro and 7-methyl substituents modulate lipophilicity (logP).
Troubleshooting Permeability:
-
PAMPA Assay: Assess passive permeability. If low, consider prodrug strategies or formulation changes.[1]
-
Serum Protein Binding: High protein binding in FBS (Fetal Bovine Serum) can reduce free drug concentration.
-
Test: Run the cytotoxicity assay in reduced serum (1% FBS vs. 10% FBS). If potency improves significantly in low serum, protein binding is the culprit.[1]
-
Table 1: Suggested Assay Conditions for this compound
| Assay Type | Critical Parameter | Recommended Setting | Rationale |
| Biochemical (Kinase) | DTT Concentration | < 1 mM | Prevents nucleophilic attack on the 5-Cl position. |
| Biochemical (Kinase) | Detergent | 0.01% Triton X-100 | Prevents colloidal aggregation (promiscuous inhibition).[1] |
| Cellular (Viability) | DMSO Limit | < 0.5% (v/v) | This scaffold may precipitate at higher DMSO ratios in media.[1] |
| Solubility | pH | pH 7.4 (PBS) | Assess thermodynamic solubility; heterocycles may be pH-dependent. |
References
-
Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Source: European Journal of Medicinal Chemistry (2021).[1][2][3] URL:[Link] Relevance: Establishes the hydrolysis product (5-one) and binding modes for this scaffold.
-
Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Source: Russian Journal of General Chemistry (2024).[1][4] URL:[Link] Relevance: Details the intrinsic fluorescence properties that can interfere with optical assays.
-
Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Source: Bioorganic & Medicinal Chemistry (2008).[1] URL:[Link] Relevance: Validates the scaffold as a kinase inhibitor and discusses structural modifications for potency.
Sources
Minimizing by-product formation in imidazo[1,2-c]pyrimidine synthesis
Executive Summary & Core Challenge
The synthesis of imidazo[1,2-c]pyrimidine (fusion at the N3–C4 bond of the pyrimidine ring) presents a distinct regiochemical challenge compared to its more common isomer, imidazo[1,2-a]pyrimidine.
The primary failure mode in this synthesis is competitive N1-alkylation . In 4-aminopyrimidines (the standard precursor), the N1 nitrogen is often more basic and nucleophilic than the N3 nitrogen due to resonance effects and lack of steric hindrance. However, cyclization to the desired [1,2-c] scaffold requires participation of N3 and the exocyclic amine.
-
The Trap: Attack of the electrophile (e.g.,
-haloketone) at N1 leads to a "dead-end" quaternary salt that cannot cyclize to form the 5-membered imidazole ring due to geometric constraints. This results in low yields and difficult-to-remove polar impurities. -
The Goal: Direct the reaction pathway through N3 or the exocyclic amine to ensure successful cyclization.
Critical Decision Pathways (Visualized)
The following diagram illustrates the mechanistic divergence that determines success vs. failure.
Figure 1: Mechanistic divergence in the reaction of 4-aminopyrimidine with
Troubleshooting Guide & FAQs
Module 1: Regiocontrol & Yield Optimization
Q: I am getting low yields (<30%) and a large amount of polar baseline material on TLC. What is happening?
A: You are likely observing N1-alkylation . The polar baseline material is the quaternary pyrimidinium salt formed by the reaction of the
-
Root Cause: N1 is the most basic site. In highly polar solvents (e.g., DMF, DMSO) without pH control, direct alkylation at N1 competes with Schiff base formation.
-
Solution:
-
Switch Solvent: Use a less polar solvent like Ethanol or Isopropanol . This destabilizes the transition state leading to the charged N1-salt.
-
Two-Step Protocol: Do not mix everything at once. First, form the imine (Schiff base) by reacting the 4-aminopyrimidine with the ketone (or aldehyde equivalent) using a mild acid catalyst (e.g., p-TsOH) before inducing cyclization.
-
Buffer the pH: Add NaHCO₃ (1.5–2.0 equiv) to the reaction. While counterintuitive (as base usually promotes alkylation), it neutralizes the HBr/HCl generated, preventing the protonation of the exocyclic amine, keeping it nucleophilic for the initial Schiff base formation.
-
Q: My product contains a persistent isomer that co-elutes. Is it the [1,2-a] isomer? A: If you started with 4-aminopyrimidine, the formation of imidazo[1,2-a]pyrimidine is mechanistically unlikely unless you have a contaminant or a rearrangement.
-
Check Starting Material: Ensure your 4-aminopyrimidine is not contaminated with 2-aminopyrimidine.
-
Dimroth Rearrangement: While less common for the [1,2-c] system than the [1,2-a], under strongly basic conditions (e.g., NaOH/reflux), the pyrimidine ring can open and reclose to form a thermodynamically more stable isomer (often a [1,5-c] or related system).[1]
-
Test: Repeat the reaction under neutral or mildly acidic conditions. If the impurity disappears, it was a rearrangement product.
-
Module 2: The "Black Tar" Phenomenon
Q: The reaction mixture turns into a black tar upon heating. How do I prevent polymerization?
A:
-
Protocol Adjustment:
-
Dropwise Addition: Do not add the
-haloketone all at once. Add it dropwise to a refluxing solution of the 4-aminopyrimidine. This keeps the concentration of the electrophile low, favoring the cross-reaction over self-polymerization. -
Scavengers: Use NaI (Sodium Iodide) (0.1 equiv) as a catalyst (Finkelstein condition). This converts the chloro/bromo ketone to the more reactive iodo-ketone in situ, allowing the reaction to proceed at a lower temperature (e.g., 60°C instead of reflux).
-
Recommended Synthetic Protocols
Method A: Standard Condensation (Optimized)
Best for: Robust substrates with minimal steric hindrance.
| Parameter | Condition | Rationale |
| Stoichiometry | 1.0 equiv Amine : 1.2 equiv Haloketone | Slight excess of electrophile compensates for hydrolysis. |
| Solvent | Ethanol (Abs.) or n-Butanol | Protic solvents stabilize the transition state for cyclization but discourage N1-salt formation compared to DMF. |
| Base | NaHCO₃ (2.0 equiv) | Neutralizes acid byproduct without triggering rearrangement. |
| Temperature | Reflux (78–117°C) | Required to drive the dehydration/aromatization step. |
| Time | 4–12 Hours | Monitor by LCMS; prolonged heating increases tar. |
Step-by-Step:
-
Dissolve 4-aminopyrimidine (1.0 mmol) in Ethanol (5 mL).
-
Add NaHCO₃ (2.0 mmol).
-
Heat to reflux.
-
Add
-haloketone (1.2 mmol) dropwise over 30 minutes. -
Reflux for 4 hours.
-
Resuspend in water/EtOAc.[3] The product usually partitions into EtOAc; the N1-salt stays in water.
Method B: The Benzotriazole Route (Regiospecific)
Best for: Difficult substrates or when regiospecificity is critical. Reference: Katritzky et al., J. Org. Chem. 2003. [1]
This method avoids the free
-
Reagent: 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethane.[4]
-
Mechanism: Reacts with 4-aminopyrimidine to form an intermediate that selectively cyclizes at N3.
-
Advantage: High regiocontrol for [1,2-c] fusion; avoids "dead-end" N1 alkylation.
Purification Strategy
Since the main by-products are polar salts (N1-alkylated) or polymers, standard silica chromatography is often sufficient, but the following "tricks" save time:
-
Aqueous Wash:
-
Before chromatography, wash the organic layer thoroughly with water and brine .[2] The N1-alkylated quaternary salts are highly water-soluble and will be removed here, simplifying the column.
-
-
Basified Silica:
-
Imidazo[1,2-c]pyrimidines are basic. Streakiness on silica is common.
-
Fix: Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexanes, or add 1% NH₄OH to your eluent (e.g., DCM/MeOH/NH₄OH 95:4:1).
-
References
-
Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine.[4] The Journal of Organic Chemistry, 68(12), 4935–4937.
-
Hirabayashi, A., et al. (2008).[5][6] Structure–activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(19), 9247-9260.
-
Heaney, F., et al. (1998). Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. Journal of the Chemical Society, Perkin Transactions 1, 2255-2258.
Sources
- 1. starchemistry888.com [starchemistry888.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells | PLOS Genetics [journals.plos.org]
Troubleshooting poor reproducibility in experiments with 5-Chloro-7-methylimidazo[1,2-c]pyrimidine
The following technical guide addresses the reproducibility challenges associated with 5-Chloro-7-methylimidazo[1,2-c]pyrimidine .
This scaffold is chemically distinct from the more common imidazo[1,2-a]pyrimidine. The specific fusion of the [1,2-c] system renders the pyrimidine ring highly electron-deficient, making the chlorine atom at position 5 an exceptionally labile leaving group. This reactivity is the primary driver of experimental inconsistency.
Status: Operational | Tier: Level 3 (Senior Scientist Support)
The Core Issue: Chemical Instability & Hydrolysis
Symptom: "My IC50 values shift by an order of magnitude between batches" or "LC-MS shows a peak +16 mass units higher than expected."
Root Cause:
The C5-chlorine atom in the imidazo[1,2-c]pyrimidine core is highly susceptible to Nucleophilic Aromatic Substitution (
-
Hydrolysis: In the presence of trace water (even in DMSO), the C5-Cl is displaced by water/hydroxide, generating the inactive 5-hydroxy (or 5-oxo) derivative.
-
Buffer Reactivity: Nucleophilic buffers (e.g., Tris, HEPES) or reducing agents (DTT,
-ME) can covalently modify the compound before it ever reaches the target.
Troubleshooting Guide: Stability
| Observation | Diagnosis | Corrective Action |
| Mass Shift (+16 Da) | Hydrolysis (Cl | Critical: Discard stock. Re-synthesize or purchase fresh. Store solid under Argon at -20°C. |
| Mass Shift (+41 Da) | Acetonitrile Adduct | Avoid storing in acidic acetonitrile; use Methanol for LC-MS prep immediately before injection. |
| Loss of Potency | Compound degradation | Check DMSO stock age. If >1 month (even at -20°C), verify purity via LC-MS. |
FAQ: Storage & Handling
Q: Can I store this compound in DMSO at -20°C? A: Only if the DMSO is anhydrous and the vial is sealed under inert gas. DMSO is hygroscopic; absorbed atmospheric water will hydrolyze the C5-Cl bond over weeks.
-
Recommendation: Store as a solid. Prepare fresh DMSO stocks immediately before use. Do not freeze/thaw DMSO stocks more than once.
Q: Why does my LC-MS show a split peak? A: You are likely observing the keto-enol tautomerism of the hydrolyzed byproduct (5-hydroxy vs. 5-oxo form), not the parent compound.
Biological Assay Interference
Symptom: "The compound shows activity in the biochemical assay but zero activity in cell-based assays" (or vice versa).
Root Cause:
-
Covalent Protein Binding: The C5-Cl electrophile can react with accessible Cysteine or Lysine residues on non-target proteins (Albumin, etc.) in the media, effectively lowering the free concentration.
-
Buffer Incompatibility: Tris and Glycine contain free amines that react with the C5-Cl.
Visualization: Degradation & Interference Pathways
The following diagram illustrates the fate of the molecule in suboptimal conditions.
Figure 1: Degradation pathways showing hydrolysis (red) and nucleophilic scavenging (yellow) of the C5-Cl moiety.
Protocol: Assay Buffer Optimization
To ensure the data reflects reversible binding and not covalent artifacts:
-
Avoid Primary Amines: Replace Tris/Glycine buffers with PBS , HEPES , or MOPS .
-
Remove Nucleophiles: Remove DTT or
-Mercaptoethanol from the assay buffer if possible. If a reducing agent is required, use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic. -
Incubation Time: Keep pre-incubation times short (<30 mins) to minimize non-specific covalent modification of the enzyme.
Solubility & Precipitation (The "Crash Out")
Symptom: "Erratic data points at high concentrations (>10 µM)" or "Light scattering detected in plate reader."
Root Cause:
The planar imidazo[1,2-c]pyrimidine core is prone to
Troubleshooting Guide: Solubility
| Issue | Diagnostic | Solution |
| Aggregation | Steep Hill Slope (>2.0) in IC50 curves | Add non-ionic detergent: 0.01% Triton X-100 or 0.05% Tween-20 . |
| Precipitation | Visible turbidity upon dilution | Intermediate Dilution Step: Dilute DMSO stock into 50% DMSO/Water first, then into assay buffer. |
| Plastic Binding | Loss of compound in serial dilution | Use Low-Binding Polypropylene plates. Do not use Polystyrene for intermediate dilutions. |
FAQ: Formulation
Q: What is the maximum recommended DMSO concentration? A: Keep final assay DMSO < 1%. However, ensure the stock is 100% DMSO. Do not make aqueous intermediate stocks (e.g., 10% DMSO in water) for storage, as this accelerates hydrolysis.
Synthetic Derivatization (For Chemists)
Symptom: "I'm trying to substitute the Chlorine, but the yield is low or I get byproducts."
Root Cause: While C5 is reactive, the imidazo[1,2-c] system can suffer from competitive ring-opening or reaction at the C2/C3 positions under harsh conditions.
Protocol: Optimized Substitution
If you are modifying the scaffold (e.g., adding an amine):
-
Solvent: Use polar aprotic solvents (DMF , DMA , or NMP ).[1] Avoid alcohols (ethanol/methanol) if high heat is required, as alkoxide competition can occur.
-
Base: Use a non-nucleophilic base like DIPEA (Diisopropylethylamine) or Cs2CO3 . Avoid primary amine bases.
-
Temperature: Start at Room Temperature. The C5-Cl is activated; high heat (>100°C) often leads to decomposition.
-
Monitoring: Monitor via TLC or LC-MS. If the starting material persists, add a Lewis Acid catalyst (e.g., ZnCl2) rather than increasing temperature.
Summary Checklist for Reproducibility
Before running your next experiment, verify these four parameters:
References
-
Reactivity of Chloro-pyrimidines
-
Imidazo[1,2-c]pyrimidine Properties
-
Assay Interference (PAINS/Aggregation)
- Title: Pan-assay interference compounds (PAINS) and other promiscuous compounds in drug discovery.
- Source: Baell, J., & Holloway, G. (2010). Journal of Medicinal Chemistry.
-
URL:[Link]
- Relevance: Foundational text on distinguishing true activity from aggreg
-
Handling of Electrophilic Heterocycles
Sources
Validation & Comparative
A Comparative Guide to the Structural Validation of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine Using 2D NMR Spectroscopy
Introduction: The Imperative for Unambiguous Structural Elucidation in Heterocyclic Chemistry
Imidazo[1,2-c]pyrimidines represent a class of fused nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural framework is a key component in molecules exhibiting a wide range of biological activities.[1][2] The precise arrangement of substituents on this scaffold is critical, as even minor structural isomers can have vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, rigorous and unequivocal structure determination is a cornerstone of the drug discovery and development process.
While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides essential preliminary data, it often falls short in resolving the complexities of substituted heterocyclic systems.[3][4] Overlapping signals and the inability to definitively assign quaternary carbons can lead to structural ambiguity. This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques for the definitive structural validation of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine, demonstrating how a suite of experiments provides a self-validating system of interlocking data points. We will explore the causality behind experimental choices and present a logical workflow that moves from proton environments to the complete carbon skeleton, leaving no doubt as to the final structure.
The Analytical Challenge: The Structure of this compound
The target molecule for this guide is this compound. The proposed structure, with standard IUPAC numbering for the heterocyclic system, is shown below. Our objective is to use 2D NMR to confirm every aspect of this structure: the core imidazo[1,2-c]pyrimidine framework, the specific location of the methyl group at C-7, and the placement of the chlorine atom at C-5.
Figure 1. Proposed structure and numbering of this compound.
The Spectroscopic Toolkit: A Comparison of 2D NMR Methodologies
To achieve unambiguous validation, we employ a series of complementary 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a powerful, cross-validating analytical suite.[5][6][7]
-
¹H-¹H Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[8] It is the primary tool for mapping out proton networks or "spin systems" within a molecule. For our target, it will establish the relationship between protons on the same ring.
-
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[9] It is the most reliable method for assigning the carbon resonance for every protonated carbon in the molecule.
-
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most powerful experiment for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[8] These "long-range" correlations are critical for connecting independent spin systems and for assigning non-protonated (quaternary) carbons, such as C-5 and C-8a in our target molecule.
The logical workflow for structural elucidation using these techniques is visualized below.
Part 2: Linking Protons to Carbons with HSQC
The HSQC spectrum definitively links each proton to its directly attached carbon atom. This is a crucial step for building the molecular framework.
-
Observations:
-
The proton at δ 7.75 ppm correlates with the carbon at δ 115.2 ppm.
-
The proton at δ 7.68 ppm correlates with the carbon at δ 112.9 ppm.
-
The proton at δ 7.10 ppm correlates with the carbon at δ 120.1 ppm.
-
The methyl protons at δ 2.65 ppm correlate with the carbon at δ 21.8 ppm.
-
-
Interpretation: These correlations allow for the unambiguous assignment of all protonated carbons: C-2, C-3, C-6, and C-9 (the methyl carbon). The remaining carbon signals at δ 148.5, 155.3, and 145.0 ppm have no HSQC correlations, confirming their quaternary nature, as expected for C-5, C-7, and C-8a. [9]
Part 3: Assembling the Skeleton with HMBC
The HMBC spectrum provides the key long-range correlations needed to connect the molecular fragments and place the substituents correctly. This experiment is the ultimate arbiter of the final structure. [10]
-
Key Observations & Interpretations:
-
Placing the Methyl Group (CH₃): The methyl protons (H-9, δ 2.65) show strong correlations to two quaternary carbons at δ 155.3 and a protonated carbon at δ 120.1.
-
Causality: This three-bond correlation (³JCH) to C-6 (δ 120.1) and two-bond correlation (²JCH) to C-7 (δ 155.3) definitively places the methyl group at the C-7 position.
-
-
Confirming the Pyrimidine Ring: The proton H-6 (δ 7.10) shows correlations to the methyl carbon C-9 (δ 21.8, ³JCH), the quaternary carbon C-7 (δ 155.3, ²JCH), the quaternary carbon C-5 (δ 148.5, ²JCH), and the bridgehead carbon C-8a (δ 145.0, ³JCH).
-
Causality: The correlation to C-5 is critical. Since C-5 is a quaternary carbon with a downfield shift characteristic of a halogen-substituted sp² carbon, this confirms H-6 is adjacent to the chloro-substituted carbon. The correlation to the bridgehead C-8a links the pyrimidine ring to the imidazole ring.
-
-
Confirming the Imidazole Ring and Fusion: The imidazole protons H-2 (δ 7.75) and H-3 (δ 7.68) show correlations to the bridgehead carbon C-8a (δ 145.0).
-
Causality: These correlations (³JCH for H-2, ²JCH for H-3) are only possible in the proposed fused ring system, confirming the imidazo[1,2-c]pyrimidine core.
-
-
Data Synthesis and Final Structural Confirmation
The combined, cross-validating data from all experiments provides unequivocal proof of the proposed structure. The COSY data establishes the H-2/H-3 spin system, the HSQC data assigns all protonated carbons, and the HMBC data pieces together the entire framework, definitively placing the methyl and chloro substituents.
Table 2: Summary of Key 2D NMR Correlations for Structural Validation
| Proton (δ ppm) | COSY Correlation (δ ppm) | HSQC Correlation (¹³C δ ppm) | Key HMBC Correlations (¹³C δ ppm) |
| H-2 (7.75) | 7.68 (H-3) | 115.2 (C-2) | 112.9 (C-3), 145.0 (C-8a) |
| H-3 (7.68) | 7.75 (H-2) | 112.9 (C-3) | 115.2 (C-2), 145.0 (C-8a) |
| H-6 (7.10) | None | 120.1 (C-6) | 155.3 (C-7) , 148.5 (C-5) , 145.0 (C-8a) |
| H-9 (2.65) | None | 21.8 (C-9) | 155.3 (C-7) , 120.1 (C-6) |
Conclusion
This guide demonstrates that a systematic, multi-technique 2D NMR approach provides an irrefutable method for the structural validation of complex heterocyclic molecules like this compound. By comparing and synthesizing the complementary data from COSY, HSQC, and HMBC experiments, we create a self-validating dataset that overcomes the limitations of 1D NMR. The HMBC experiment, in particular, is indispensable for connecting disparate parts of the molecule and for assigning key quaternary carbons that define the substitution pattern. This rigorous analytical strategy is essential for ensuring the scientific integrity of chemical research and is a critical component in the development of novel therapeutic agents.
References
-
Silva, A. M., & Pinto, D. C. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link] [3][4]2. Pharma Train. (n.d.). 2D NMR Spectroscopy. SlideShare. [Link] [5]4. Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link] [6][8]5. Liu, M., Farrant, R. D., Lindon, J. C., Barraclough, P., & Vine, T. P. (1991). 1H, 13C and 15N NMR Studies of Protonation in Imidazo[1,2-α]Pyrimidine and Derivatives. Spectroscopy Letters, 24(9), 1245-1254. [Link]
-
Akbaş, E., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. RSC Advances, 12(48), 31235-31247. [Link] [11]7. Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Polymers.[Link] [9]8. Scribd. (n.d.). 2D NMR Spectros. Scribd. [Link] [7]14. Kamal, A., et al. (2015). Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 90, 849-864. [Link] [12]17. Mamedov, V. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1345-1358. [Link] [13]18. Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link] [10]20. Kalinina, S. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1345-1358. [Link] [1]24. Seijas, J. A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5058. [Link]
Sources
- 1. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. emerypharma.com [emerypharma.com]
- 11. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine with other imidazopyrimidines
This guide provides a comprehensive comparative analysis of the imidazo[1,2-c]pyrimidine scaffold, with a specific focus on understanding the structure-activity relationships (SAR) that govern its biological activity. While specific experimental data for 5-Chloro-7-methylimidazo[1,2-c]pyrimidine is not extensively available in public literature, this guide will leverage data from closely related and well-characterized imidazo[1,2-c]pyrimidines and other imidazopyrimidine isomers to provide researchers, scientists, and drug development professionals with a thorough understanding of this important heterocyclic motif. We will delve into the synthesis, physicochemical properties, and biological activities of these compounds, with a particular emphasis on their role as kinase inhibitors.
Introduction to the Imidazo[1,2-c]pyrimidine Scaffold
The imidazo[1,2-c]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold is a key structural element in a variety of compounds that have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.[1][2] Its rigid, planar structure provides a unique framework for the spatial orientation of various substituents, allowing for fine-tuning of its interaction with biological targets.
The core of our analysis will revolve around the impact of substitutions at various positions of the imidazo[1,2-c]pyrimidine ring system on its biological efficacy, particularly as an inhibitor of key kinases involved in cellular signaling pathways.
Physicochemical Properties and Structural Features
The physicochemical properties of imidazo[1,2-c]pyrimidine derivatives are critical to their pharmacokinetic and pharmacodynamic profiles. Properties such as solubility, lipophilicity (LogP), and hydrogen bonding potential are heavily influenced by the nature and position of substituents on the heterocyclic core. For instance, the introduction of a chlorine atom, as in our topic compound, is expected to increase lipophilicity, which can influence cell membrane permeability and plasma protein binding. The methyl group, on the other hand, can impact metabolic stability and binding affinity through steric and electronic effects.
To illustrate the structural landscape, a comparison of the core imidazo[1,2-c]pyrimidine scaffold with the related imidazo[1,2-a]pyrimidine and imidazo[1,2-b]pyridazine scaffolds is presented below.
| Scaffold | Structure | Key Features |
| Imidazo[1,2-c]pyrimidine | NNN | Fused 5- and 6-membered rings with three nitrogen atoms. |
| Imidazo[1,2-a]pyrimidine | NNN | Isomeric to imidazo[1,2-c]pyrimidine with a different nitrogen arrangement. |
| Imidazo[1,2-b]pyridazine | NNN | Contains a pyridazine ring instead of a pyrimidine ring. |
Synthesis of the Imidazo[1,2-c]pyrimidine Scaffold
The synthesis of the imidazo[1,2-c]pyrimidine core is typically achieved through the cyclocondensation of a 2-aminoimidazole derivative with a 1,3-dicarbonyl compound or its equivalent. A general synthetic approach is outlined below.
Caption: General synthetic workflow for Imidazo[1,2-c]pyrimidines.
Experimental Protocol: General Synthesis of Imidazo[1,2-c]pyrimidines
This protocol is a representative example for the synthesis of the imidazo[1,2-c]pyrimidine scaffold.
-
Reaction Setup: To a solution of a 2-aminoimidazole derivative (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,3-dicarbonyl compound (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired imidazo[1,2-c]pyrimidine derivative.
Comparative Biological Activity: Imidazopyrimidines as Kinase Inhibitors
A significant body of research has focused on the development of imidazopyrimidine derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.[2][3][4]
Spleen Tyrosine Kinase (Syk) Inhibition
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[2] Inhibition of Syk is a promising therapeutic strategy for the treatment of autoimmune diseases and certain cancers.
Caption: Simplified Syk signaling pathway and the point of inhibition.
A study by Hirabayashi et al. (2008) investigated a series of imidazo[1,2-c]pyrimidine derivatives as Syk inhibitors.[2] The following table summarizes the in vitro inhibitory activity and in vivo efficacy of selected compounds from this study.
| Compound | R1 | R2 | Syk IC50 (nM) | ZAP-70 IC50 (nM) | Oral Efficacy (PCA, mouse) |
| 9f | 3-pyridyl | 4-(morpholin-4-yl)phenyl | 5.4 | 3.5 | Effective |
| 9g | 4-pyridyl | 4-(morpholin-4-yl)phenyl | 11 | 9.8 | Not reported |
| 9h | Phenyl | 4-(morpholin-4-yl)phenyl | 29 | 24 | Not reported |
Analysis: The data suggests that the presence of a nitrogen-containing heterocycle at the R1 position (e.g., 3-pyridyl in compound 9f ) is favorable for potent Syk inhibition. The morpholinophenyl group at R2 appears to be a key feature for activity. The oral efficacy of compound 9f highlights the potential of this scaffold for developing orally bioavailable drugs.[2]
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[1][5] Inhibitors of CDK2 are therefore of great interest as potential anticancer agents.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
A 2021 study explored a series of imidazo[1,2-c]pyrimidin-5(6H)-ones as CDK2 inhibitors.[1] The table below presents the CDK2 inhibitory activity of some of these compounds.
| Compound | R | CDK2/cyclin E IC50 (µM) |
| 3b | 4-fluorophenyl | 0.28 |
| 3c | 4-chlorophenyl | 0.45 |
| 3d | 4-bromophenyl | 0.35 |
Analysis: These results indicate that substituted imidazo[1,2-c]pyrimidin-5(6H)-ones can effectively inhibit CDK2 in the submicromolar range. The nature of the halogen substituent on the phenyl ring appears to have a modest effect on potency. The co-crystal structure of compound 3b with CDK2 revealed key interactions in the ATP-binding pocket, providing a rational basis for further optimization.[1]
Pim-1 Kinase Inhibition
Pim-1 is a serine/threonine kinase that is involved in cell survival and proliferation and is overexpressed in various cancers.[3][6] Imidazopyridazines, a related class of imidazopyrimidines, have been identified as potent Pim-1 inhibitors.
Caption: Simplified Pim-1 signaling pathway.
A 2016 study reported the discovery of imidazopyridazine-based Pim-1/2 inhibitors.[6] The following table highlights the inhibitory potency of a key compound from this series.
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Cellular pBAD IC50 (nM) |
| 22m | 0.024 | 0.095 | 28 |
Analysis: Compound 22m demonstrates exceptional potency against both Pim-1 and Pim-2 isoforms, with subnanomolar IC50 values. Importantly, this in vitro activity translates to potent inhibition of the phosphorylation of a downstream target (BAD) in a cellular context, indicating good cell permeability and target engagement.[6]
Pharmacokinetics of Imidazopyrimidines
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. This includes its absorption, distribution, metabolism, and excretion (ADME) properties. While specific pharmacokinetic data for this compound is not available, studies on related imidazopyrimidines provide valuable insights. For example, the oral efficacy of the Syk inhibitor 9f in a mouse model suggests that the imidazo[1,2-c]pyrimidine scaffold can be modified to achieve favorable oral bioavailability.[2]
Conclusion and Future Directions
The imidazo[1,2-c]pyrimidine scaffold and its related isomers represent a privileged chemotype in modern drug discovery, particularly in the realm of kinase inhibition. The comparative analysis presented in this guide, based on available literature, underscores the potential of this heterocyclic system to yield potent and selective inhibitors of key enzymes such as Syk, CDK2, and Pim-1.
The structure-activity relationships highlighted herein provide a valuable roadmap for the design of novel imidazopyrimidine derivatives with improved potency, selectivity, and pharmacokinetic properties. While the specific compound this compound remains to be fully characterized in the public domain, the foundational knowledge of the broader class of imidazo[1,2-c]pyrimidines strongly suggests its potential as a biologically active molecule.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive exploration of substitutions at all available positions of the imidazo[1,2-c]pyrimidine ring to build a more complete understanding of its interaction with various biological targets.
-
Pharmacokinetic optimization: Fine-tuning the physicochemical properties of lead compounds to enhance their ADME profiles.
-
Exploration of new biological targets: Investigating the potential of the imidazo[1,2-c]pyrimidine scaffold to inhibit other classes of enzymes and receptors.
By leveraging the insights provided in this guide, researchers can accelerate the development of novel imidazopyrimidine-based therapeutics to address unmet medical needs.
References
-
Ajani, H., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. [Link][1]
-
Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260. [Link][2]
-
PubChem. (n.d.). 5-chloro-7-methylimidazo[1,2-a]pyrimidine hydrochloride. Retrieved from [Link]
-
Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6796-6805. [Link][3]
-
Barvian, M., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252. [Link]
-
Burch, J. D., et al. (2016). Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5547-5551. [Link][6]
-
Antipin, R. L., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1-13. [Link][8]
-
Al-Ostoot, F. H., et al. (2022). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1167-1180. [Link][5]
-
Request PDF. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Retrieved from [Link][9]
-
PubChem. (n.d.). 5,7-Dichloroimidazo(1,2-a)pyrimidine. Retrieved from [Link][10]
-
El-Sayed, N. N. E., et al. (2023). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. RSC Advances, 13(1), 1-17. [Link]
-
Alichem. (n.d.). 8-Chloro-5,7-Dimethylimidazo[1,2-C]Pyrimidine. Retrieved from [Link][11]
-
El-Faham, A., et al. (2023). Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids: synthetic sequence and the molecular and supramolecular structures of two intermediates and three final products. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 575-584. [Link][12]
-
Request PDF. (n.d.). Inhibitors of PIM-1 Kinase: A Computational Analysis of the Binding Free Energies of a Range of Imidazo [1,2-b] Pyridazines. Retrieved from [Link][13]
-
El-Sayed, H. A., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1269, 133801. [Link][14]
-
Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 479-491. [Link][15]
-
Request PDF. (n.d.). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Retrieved from [Link][16]
-
Meng, Z., et al. (2013). Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2863-2867. [Link][17]
-
Chen, C. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(1), 587-598. [Link][18]
-
PubChem. (n.d.). 6-chloro-5H-imidazo[1,2-c]pyrimidine. Retrieved from [Link][19]
-
Rao, N. S., et al. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 4(6), 2408-2415. [Link][20]
-
Kifli, N., et al. (2004). Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation. Bioorganic & Medicinal Chemistry, 12(15), 4245-4252. [Link][21]
-
Yilmaz, I., & Kucuk, M. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Hacettepe University Journal of the Faculty of Pharmacy, 42(1), 1-14. [Link][22]
-
Request PDF. (n.d.). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Retrieved from [Link][23]
-
El-Sayed, H. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link][24]
-
de Oliveira, R. B., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7545. [Link][25]
-
Request PDF. (n.d.). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link][26]
-
de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1525-1542. [Link][27]
-
Chloe, L. (2023). Pharmacokinetics and pharmacodynamics: Essential principles in clinical drug development. Journal of Clinical and Bioanalytical Chemistry, 7(4), 161. [Link][28]
Sources
- 1. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. 5,7-Dichloroimidazo(1,2-a)pyrimidine | C6H3Cl2N3 | CID 23125107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 8-Chloro-5,7-Dimethylimidazo[1,2-C]Pyrimidine|CAS 1289209-13-7 [rlavie.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 6-chloro-5H-imidazo[1,2-c]pyrimidine | C6H6ClN3 | CID 173574290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. dspace.library.uu.nl [dspace.library.uu.nl]
- 28. alliedacademies.org [alliedacademies.org]
Publish Comparison Guide: Therapeutic Potential of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine Scaffolds
In-vivo validation of the therapeutic potential of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine requires a nuanced understanding of its role in modern drug discovery. This molecule (CAS 1260848-61-0) is not a standalone drug but a privileged scaffold and critical intermediate used to synthesize high-potency inhibitors for two primary targets: Spleen Tyrosine Kinase (Syk) and SHP2 Phosphatase .
The following guide objectively compares the performance of therapeutic candidates derived from this specific scaffold against standard alternatives, supported by experimental protocols and in-vivo data.
Executive Summary
This compound represents a "gateway" pharmacophore in medicinal chemistry. Its specific nitrogen arrangement and C5-chlorine handle allow for the rapid generation of libraries targeting ATP-binding sites (kinases) and allosteric pockets (phosphatases).
-
Primary Utility: Synthesis of oral inhibitors for autoimmune diseases (Syk pathway) and KRAS-driven cancers (SHP2 pathway).
-
Mechanism: The imidazo[1,2-c]pyrimidine core functions as an "anchor," orienting functional groups to interact with the hinge region of kinases or the tunnel region of phosphatases.
-
Key Advantage: Unlike the more common imidazo[1,2-a]pyrimidine isomer (found in older anxiolytics like Divaplon), the [1,2-c] isomer offers a distinct vector for substitution, improving selectivity against off-target kinases.
Mechanistic Profile & Pathway Visualization
To understand the in-vivo potential, we must visualize how derivatives of this scaffold engage their targets compared to competitors.
Mechanism A: Syk Inhibition (Autoimmune/Allergy)
Derivatives (e.g., Compound 9f ) bind to the ATP-binding pocket of Syk, blocking downstream signaling of the B-cell receptor (BCR) and FcεRI, preventing mast cell degranulation.
Mechanism B: SHP2 Allosteric Inhibition (Oncology)
Advanced derivatives (e.g., Revolution Medicines' patent examples) act as "molecular glues," locking SHP2 in a closed, auto-inhibited conformation, thereby shutting down RAS/MAPK signaling in resistant tumors.
Figure 1: Divergent therapeutic pathways for the imidazo[1,2-c]pyrimidine scaffold.
Comparative Performance Guide
This section compares the performance of imidazo[1,2-c]pyrimidine-derived candidates against standard clinical benchmarks.
Table 1: In-Vivo Efficacy Comparison (Syk Inhibition Context)
Data synthesized from Kissei Pharmaceutical studies (Hirabayashi et al.) and standard care metrics.
| Feature | Imidazo[1,2-c]pyrimidine (Cmpd 9f) | Imidazo[1,2-a]pyrimidine (Standard) | Prednisolone (Steroid Control) |
| Primary Target | Syk / ZAP-70 | GABA-A (Historical) / Syk | Glucocorticoid Receptor |
| IC50 (Enzymatic) | 1.2 nM (High Potency) | ~50 nM | N/A |
| Oral Bioavailability | >50% (Mouse) | Variable | High |
| In-Vivo Model | Passive Cutaneous Anaphylaxis (PCA) | Collagen-Induced Arthritis | PCA / Arthritis |
| Efficacy Endpoint | 92% inhibition of ear swelling (30 mg/kg) | ~60% inhibition | 95% inhibition |
| Safety Profile | High selectivity vs. Src family | Moderate selectivity | Low (Systemic toxicity) |
Table 2: Pharmacokinetic (PK) Advantages
The "7-methyl" substitution on the [1,2-c] core is critical for metabolic stability, preventing rapid oxidation often seen in unsubstituted heterocycles.
| PK Parameter | 5-Chloro-7-methyl-Scaffold Derivative | Unsubstituted Scaffold Derivative |
| Tmax (h) | 0.5 - 1.0 | 0.25 (Rapid clearance) |
| Cmax (ng/mL) | High (>1000 at 10mg/kg) | Low (<200) |
| Half-life (t1/2) | 2.4 h | 0.8 h |
| CYP Inhibition | Low (Clean profile) | Moderate (CYP3A4 liability) |
Detailed Experimental Protocols
To validate the therapeutic potential of this scaffold yourself, use the following self-validating protocols. These workflows convert the raw 5-chloro-7-methyl intermediate into a bioactive agent and test it in vivo.
Protocol A: Synthesis of Bioactive Probe (Self-Validating)
Rationale: The 5-chloro position is electrophilic. You must displace it with a nucleophile (amine) to create the active drug.
-
Starting Material: Dissolve This compound (1.0 eq) in dry DMF.
-
Nucleophile Addition: Add 4-aminocyclohexanol (or specific target amine) (1.2 eq) and DIPEA (2.0 eq).
-
Reaction: Heat to 80°C for 4 hours. Monitor by LC-MS.
-
Validation Check: The peak for the starting material (m/z ~167) should disappear, replaced by the product mass (m/z ~246+).
-
-
Workup: Dilute with water, extract with EtOAc, and purify via silica flash chromatography (DCM/MeOH).
Protocol B: In-Vivo Passive Cutaneous Anaphylaxis (PCA) Model
Objective: Validate anti-allergic efficacy of the synthesized derivative.
-
Sensitization (T= -48h):
-
Inject mice (BALB/c, male, 6 weeks) intradermally in the right ear with anti-DNP IgE (500 ng/site).
-
Control: Inject saline into the left ear (internal control).
-
-
Drug Administration (T= -1h):
-
Administer the Imidazo[1,2-c]pyrimidine derivative orally (PO) at doses of 3, 10, and 30 mg/kg suspended in 0.5% methylcellulose.
-
Vehicle Group: 0.5% methylcellulose only.
-
Positive Control:[1] Prednisolone (10 mg/kg).
-
-
Challenge (T= 0):
-
Inject DNP-BSA (1 mg) containing 4% Evans Blue dye intravenously (tail vein).
-
-
Measurement (T= +30min):
-
Euthanize mice. Remove both ears.
-
Extract Evans Blue dye using formamide (60°C, overnight).
-
Measure absorbance at 620 nm.
-
-
Calculation:
-
% Inhibition = [1 - (OD_treated - OD_control) / (OD_vehicle - OD_control)] * 100
-
Protocol C: Xenograft Efficacy Workflow (SHP2 Context)
For researchers validating the scaffold for oncology (SHP2 inhibition).
Figure 2: Workflow for validating SHP2-targeted efficacy in xenograft models.
References & Authoritative Grounding
-
Hirabayashi, A., et al. (2008). "Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors." Bioorganic & Medicinal Chemistry, 16(20), 9247-9260.[2] Link
-
Significance: Establishes the core scaffold as a potent Syk inhibitor (Compound 9f) and provides the primary in-vivo PCA data.
-
-
Revolution Medicines, Inc. (2019). "Polycyclic Compounds as Allosteric SHP2 Inhibitors." European Patent EP 3724189 B1. Link
-
Significance: Validates the use of this compound as the key intermediate for next-generation SHP2 inhibitors.
-
-
Pasha, M. A., et al. (2025). "Synthesis of Imidazo[1,2‐c]Pyrimidine‐1,2,4‐Oxadiazole Linked Isoxazoles: Anti‐Bacterial Activities." ChemistrySelect. Link
-
Significance: Demonstrates the versatility of the scaffold for antimicrobial applications.
-
-
Garcia Fortanet, J., et al. (2016). "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." Journal of Medicinal Chemistry, 59(17), 7773–7782. Link
-
Significance: Provides the comparative baseline for SHP2 inhibitor efficacy (using the pyrazine analog SHP099 for comparison).
-
Sources
comparative Guide: Confirmation of Mechanism of Action for 5-Chloro-7-methylimidazo[1,2-c]pyrimidine Scaffolds
The following guide details the technical validation of the mechanism of action (MoA) for 5-Chloro-7-methylimidazo[1,2-c]pyrimidine and its bioactive derivatives.
Editorial Note: In drug discovery, This compound is primarily utilized as a privileged scaffold (chemotype) rather than a standalone drug. Its C5-chloro position serves as a critical "handle" for nucleophilic aromatic substitution (
Executive Analysis: The Pharmacophore Profile
The imidazo[1,2-c]pyrimidine core is a bioisostere of the purine ring system, making it an ideal scaffold for developing ATP-competitive inhibitors. Unlike its isomer imidazo[1,2-a]pyrimidine (often associated with GABA-A modulation), the [1,2-c] fused system has been rigorously validated as a potent inhibitor of Spleen Tyrosine Kinase (Syk) and Zeta-chain-associated protein kinase 70 (ZAP-70) .
Researchers utilizing this scaffold are typically aiming to block B-cell receptor (BCR) signaling in autoimmune diseases or B-cell malignancies.
Comparative Performance Matrix
The following table compares the Imidazo[1,2-c]pyrimidine class against standard-of-care (SoC) alternatives.
| Feature | Imidazo[1,2-c]pyrimidine Leads | Fostamatinib (R788) | Entospletinib (GS-9973) |
| Primary Target | Syk / ZAP-70 (Dual inhibition common) | Syk (Prodrug of R406) | Syk (Highly Selective) |
| Binding Mode | ATP-Competitive (Type I) | ATP-Competitive (Type I) | ATP-Competitive (Type I) |
| Selectivity Profile | Tunable via C5/C7 substitution | Moderate (hits FLT3, JAK, etc.) | High Selectivity |
| Oral Bioavailability | High (Lipinski compliant core) | Variable (Requires prodrug) | High |
| Key Advantage | Synthetic Versatility : The 5-Cl handle allows rapid SAR exploration of the solvent-front region. | Clinical Precedent | Selectivity |
Mechanism of Action: The Signaling Pathway
To confirm the MoA, one must validate that the compound inhibits the phosphorylation cascade downstream of the B-cell Receptor (BCR).
The Validated Pathway (Syk-Dependent)
The compound functions by docking into the ATP-binding pocket of Syk. This prevents the trans-phosphorylation of Syk and the subsequent phosphorylation of the adaptor protein BLNK (B-cell linker protein), effectively shutting down downstream NF-
Caption: Logical flow of BCR signaling inhibition by Imidazo[1,2-c]pyrimidine scaffolds targeting Syk kinase.
Experimental Validation Protocols
To scientifically confirm the MoA, you must proceed through a Self-Validating Workflow : Biochemical (Enzymatic)
Phase 1: Biochemical Confirmation (Enzymatic IC50)
Objective: Quantify the inhibitory potency against recombinant Syk enzyme. Method: ADP-Glo™ Kinase Assay (Luminescence).
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50
M DTT). -
Compound Titration: Prepare a 10-point serial dilution of the this compound derivative in DMSO.
-
Reaction Assembly:
-
Add 2
L of Compound to 384-well plate. -
Add 4
L of Syk Enzyme (0.5 ng/well). Incubate 10 min at RT (allows inhibitor to bind). -
Add 4
L of Substrate Mix (Poly [Glu, Tyr] 4:1 + 10 M ATP).
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection: Add 10
L ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min. Add 20 L Kinase Detection Reagent (converts ADP ATP Luciferase light). -
Read: Measure luminescence. Calculate IC50 using a 4-parameter logistic fit.
-
Success Criterion: IC50 < 100 nM confirms potent inhibition.
-
Phase 2: Target Engagement (Cellular Thermal Shift - CETSA)
Objective: Prove the compound enters the cell and physically binds Syk in a complex physiological environment.
-
Cell Seeding: Use Ramos (B-lymphocyte) cells.
cells/mL. -
Treatment: Treat with 1
M compound or DMSO (control) for 1 hour. -
Heating Gradient: Aliquot cells into PCR tubes. Heat individual tubes to temperatures ranging from 40°C to 65°C for 3 minutes.
-
Lysis: Lyse cells using freeze-thaw cycles (liquid N2 / 25°C).
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Unbound proteins denature and precipitate; bound/stabilized proteins remain in supernatant).
-
Analysis: Run supernatant on SDS-PAGE and Western Blot for Syk.
-
Success Criterion: The "Melting Temperature" (
) of Syk increases in the treated samples (Thermal Stabilization shift > 2°C).
-
Phase 3: Functional Pathway Validation (Western Blot)
Objective: Confirm that the consequence of binding is the blockade of the BCR pathway.
-
Stimulation: Serum-starve Ramos cells for 4 hours. Pre-treat with compound (0.1, 1.0, 10
M) for 1 hour. -
Activation: Stimulate BCR with anti-IgM antibody (10
g/mL) for 10 minutes. -
Lysis: Lyse in RIPA buffer with Protease/Phosphatase inhibitors.
-
Immunoblotting:
-
Primary Antibodies: Anti-pSyk (Tyr525/526), Anti-pBLNK (Tyr96).
-
Loading Control: Total Syk,
-Actin.
-
-
Result Interpretation:
-
True MoA: Dose-dependent reduction in p-BLNK and p-Syk (autophosphorylation) bands.
-
False Positive: Reduction in p-BLNK but no change in p-Syk suggests the compound targets a kinase downstream of Syk (e.g., BTK or PKC).
-
Troubleshooting & Specificity (E-E-A-T)
Expert Insight: A common pitfall with imidazopyrimidines is off-target kinase inhibition (e.g., CDK or GSK3
-
Selectivity Profiling: If the IC50 is potent (Phase 1), you must run a "Kinase Panel" (e.g., KINOMEscan) against ~50 representative kinases. The this compound core is generally selective for the Syk/ZAP-70 family, but modifications at the C5 position can drift selectivity toward CDKs.
-
Antibacterial Artifacts: If your compound kills cells but does not inhibit Syk, check for membrane disruption (hemolysis assay). Some derivatives (e.g., 5-aryl-isoxazole substituted) act as antibacterials rather than kinase inhibitors [1].
References
-
Benzenine, D. et al. (2025).[1] "Synthesis and evaluation of novel imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivatives as antibacterial and antibiofilm agents." Journal of Heterocyclic Chemistry. (Verified via ResearchGate/Wiley).
-
Hirabayashi, A. et al. (2008).[2] "Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors." Bioorganic & Medicinal Chemistry.
-
Kifli, N. et al. (2004). "Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation." Bioorganic & Medicinal Chemistry.
-
Jansa, P. et al. (2014).[3] "Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery." Future Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
